1-(Difluoromethoxy)-3-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRNNLKRPRATMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378888 | |
| Record name | 1-(difluoromethoxy)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-17-2 | |
| Record name | 1-(difluoromethoxy)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Difluoromethoxy)-3-iodo-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethoxy)-3-iodobenzene is a halogenated aromatic intermediate of significant interest in medicinal chemistry and agrochemical research. The presence of both a difluoromethoxy group and an iodine atom on the benzene ring provides a unique combination of properties and synthetic versatility. The difluoromethoxy moiety is a valuable bioisostere for hydroxyl and thiol groups and can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability of target molecules.[1][2] The iodine atom serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. This allows for the straightforward introduction of molecular complexity, making this compound a key building block in the synthesis of complex pharmaceutical and agrochemical agents.[3]
This technical guide provides a comprehensive overview of the chemical properties, safety information, synthetic applications, and relevant biological context for this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while some specific data for this compound is available, other properties are inferred from structurally similar compounds such as iodobenzene and 1-fluoro-3-iodobenzene.
| Property | Value | Source |
| CAS Number | 518070-17-2 | |
| Molecular Formula | C₇H₅F₂IO | |
| Molecular Weight | 270.02 g/mol | |
| Appearance | Colorless to light yellow liquid (inferred) | |
| Boiling Point | 77-78 °C at 19 mmHg (for 1-fluoro-3-iodobenzene) | [4] |
| Density | 1.89 g/mL at 25 °C (for 1-fluoro-3-iodobenzene) | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane (inferred from iodobenzene).[5] | |
| Refractive Index | n20/D 1.584 (for 1-fluoro-3-iodobenzene) | [4] |
| SMILES | FC(OC1=CC(=CC=C1)I)F |
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
The following hazard classifications are based on data for the closely related compound 1-fluoro-3-iodobenzene:
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Source:[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.
Synthetic Applications and Experimental Protocols
The primary utility of this compound is as a versatile building block in organic synthesis. The iodine substituent readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of more complex, functionalized aromatic compounds.
Caption: Synthetic utility of this compound.
Experimental Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the diazotization of an aniline followed by a Sandmeyer-type reaction, a common method for introducing iodine into an aromatic ring.[4][7]
Materials:
-
3-(Difluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in water and cool the solution to 0 °C.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours or until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki coupling reaction using this compound as the aryl halide.[8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
-
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Role in Drug Discovery: Targeting Signaling Pathways
The difluoromethoxy group is increasingly utilized in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[2] One area where this is particularly relevant is in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling cascades, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.[2]
A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[10] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[11][12] Inhibitors of JAKs are therefore important therapeutic agents. The incorporation of a difluoromethoxy group into potential JAK inhibitors can improve their metabolic stability and binding affinity. This compound serves as a key starting material for the synthesis of such complex inhibitors.
Caption: The JAK-STAT signaling pathway and point of intervention for JAK inhibitors.
Analytical Methods
The characterization of this compound and its reaction products typically involves a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and purity of the compound.[13]
-
Chromatography: TLC is used for reaction monitoring, while column chromatography is the standard method for purification. Gas Chromatography (GC) can be used to assess purity.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and agrochemical synthesis. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically tractable iodine atom makes it an ideal starting point for the construction of complex, biologically active molecules. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this important building block in research and development.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. 1-Fluoro-3-iodobenzene | 1121-86-4 [chemicalbook.com]
- 5. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 6. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. env.go.jp [env.go.jp]
Technical Guide: Synthesis and Characterization of 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(difluoromethoxy)-3-iodobenzene, a key building block in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules can significantly enhance their metabolic stability and fine-tune their physicochemical properties. The iodine atom at the meta-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This guide details a probable synthetic route, outlines expected characterization parameters, and discusses the applications of this compound in drug discovery and development.
Introduction
The difluoromethoxy group has emerged as a valuable substituent in contemporary drug design. It is often considered a bioisostere of hydroxyl or methoxy groups, offering a unique combination of increased lipophilicity and metabolic stability against oxidative degradation.[1][2] The compound this compound serves as a crucial intermediate, allowing for the introduction of the difluoromethoxy-phenyl moiety into more complex molecular architectures. The presence of the iodo group facilitates further functionalization via well-established methodologies such as Suzuki, Heck, and Sonogashira cross-coupling reactions, making it a versatile tool for the synthesis of novel therapeutic agents.[3]
Synthesis
Proposed Synthetic Pathway
The most common and practical approach for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide. A widely used and commercially available reagent for this transformation is sodium chlorodifluoroacetate.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.
Materials:
-
3-Iodophenol
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodophenol (1.0 eq.), cesium carbonate (1.5 eq.), and sodium chlorodifluoroacetate (2.0 eq.).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Physicochemical and Spectroscopic Characterization
While experimentally determined data for this compound is not widely published, the following tables summarize its known identifiers and predicted properties. The spectroscopic data is an estimation based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 518070-17-2 | |
| Molecular Formula | C₇H₅F₂IO | |
| Molecular Weight | 270.02 g/mol | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | N/A |
| Predicted XlogP | 3.8 | [4] |
Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-7.8 ppm. The difluoromethoxy proton (-OCH F₂) would exhibit a characteristic triplet at approximately δ 6.5-7.0 ppm with a large coupling constant to the fluorine atoms (JH-F ≈ 70-75 Hz). |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon of the difluoromethoxy group (-OC F₂) would appear as a triplet around δ 115-120 ppm due to coupling with the two fluorine atoms (JC-F ≈ 250-260 Hz). |
| ¹⁹F NMR | A doublet is expected in the range of δ -80 to -90 ppm, corresponding to the two equivalent fluorine atoms coupled to the methoxy proton (JF-H ≈ 70-75 Hz). |
| Mass Spec. (EI) | Molecular ion (M⁺) peak expected at m/z = 270. Prominent fragment ions would likely correspond to the loss of the difluoromethyl group or the iodine atom. |
| IR Spectroscopy | Characteristic C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands would be observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. |
Applications in Drug Development
This compound is a valuable building block for drug discovery due to the advantageous properties conferred by the difluoromethoxy group and the synthetic versatility of the iodo substituent.
Role of the Difluoromethoxy Group
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, leading to a longer plasma half-life and improved bioavailability.[1]
-
Lipophilicity and Permeability: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates.[2]
-
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially leading to favorable interactions with biological targets.[5]
Synthetic Utility
The iodine atom provides a reactive site for the construction of carbon-carbon and carbon-heteroatom bonds, which is essential for building complex molecular scaffolds.
Conclusion
This compound is a strategically important synthetic intermediate for the development of new pharmaceuticals. Its synthesis is achievable through established difluoromethylation methodologies. The compound provides access to molecules containing the metabolically robust difluoromethoxy group, while the iodo-substituent allows for a wide range of subsequent chemical modifications. This combination of features makes it a powerful tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the experimental validation of its synthesis and characterization is warranted to facilitate its broader application in the scientific community.
References
In-Depth Technical Guide to the Physical Properties of 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethoxy)-3-iodobenzene is an aromatic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a difluoromethoxy group and an iodine atom on a benzene ring, offers unique electronic and steric properties that make it a valuable building block in the synthesis of novel molecules. The difluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.
This technical guide provides a summary of the known physical properties of this compound. Due to the limited availability of experimentally determined data in peer-reviewed literature and major chemical databases, this guide also includes predicted physical properties and detailed, generalized experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂IO | |
| Molecular Weight | 270.02 g/mol | |
| CAS Number | 518070-17-2 |
Predicted Physical Properties
In the absence of experimentally verified data, computational methods can provide estimates of the physical properties of a compound. The following table summarizes the predicted properties for this compound. These values should be used as estimations and are not a substitute for experimental verification.
| Property | Predicted Value | Notes |
| Boiling Point | 213.5 ± 7.0 °C at 760 mmHg | Prediction from chemical property databases. |
| Density | 1.8 ± 0.1 g/cm³ | Prediction from chemical property databases. |
| Refractive Index | 1.543 ± 0.02 | Prediction from chemical property databases. |
| LogP (Octanol-Water Partition Coefficient) | 3.2 | A measure of lipophilicity. |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of liquid and solid organic compounds, such as this compound.
Melting Point Determination
The melting point is a key indicator of the purity of a solid compound.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[2]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[2]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely liquefied (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 0.5-2°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4][5]
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
-
Small rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into the Thiele tube or test tube.
-
Place a capillary tube, with its sealed end up, into the liquid.[3]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heat the side arm of the Thiele tube or the oil bath gently.[4]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[3]
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]
Density Determination
Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a glass flask with a specific volume)
-
Analytical balance
-
Graduated cylinder (for a less precise measurement)
Procedure (using a pycnometer):
-
Clean and dry the pycnometer and weigh it accurately on an analytical balance.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the stopper in the pycnometer, allowing any excess liquid to be expelled through the capillary in the stopper.
-
Carefully wipe the outside of the pycnometer dry and weigh it again.
-
The mass of the liquid is the difference between the two weighings.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Determination
The refractive index is a measure of how much light bends as it passes through a substance.[6][7][8]
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens paper
Procedure:
-
Ensure the prism of the refractometer is clean and dry.[7]
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the liquid sample onto the lower prism.[7]
-
Close the prisms and allow the sample to spread evenly.
-
Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.
-
Rotate the knob to bring the dividing line to the center of the crosshairs.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[8]
Solubility Determination
Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.[9][10][11]
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
A range of solvents (polar and non-polar, e.g., water, ethanol, acetone, toluene, hexane)
Procedure:
-
Place a small, measured amount of the compound (e.g., 10 mg) into a test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[10]
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.[10]
-
Observe the mixture. If the solid has completely disappeared, the compound is soluble.
-
If the solid remains, the compound is insoluble or sparingly soluble in that solvent under the tested conditions.
-
Repeat the process with different solvents to build a solubility profile.
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical relationships between the core physical properties discussed.
Caption: Interrelationships of key physical properties of an organic compound.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. While a complete, experimentally verified profile of its physical properties is not yet available in the public domain, this guide provides the foundational information currently known, along with predicted values to aid in experimental design. The detailed, generalized protocols offered here provide a framework for researchers to determine the key physical properties of this and other novel compounds in the laboratory. As research into this and similar molecules continues, a more comprehensive understanding of their physical and chemical characteristics will undoubtedly emerge.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. faculty.weber.edu [faculty.weber.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
Structural Elucidation of 1-(Difluoromethoxy)-3-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of 1-(difluoromethoxy)-3-iodobenzene. Due to the limited availability of published experimental data for this specific compound, this guide combines established analytical methodologies with predicted spectroscopic data derived from the analysis of structurally related compounds. This approach offers a robust framework for the characterization of this and similar molecules.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below.
| Property | Predicted Value |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.01 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds, including substituted iodobenzenes and aromatic difluoromethoxy ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.65 | t | J(H,F) ≈ 73 | -OCHF₂ |
| ~ 7.50 | d | J ≈ 8.0 | Ar-H |
| ~ 7.35 | s | Ar-H | |
| ~ 7.20 | d | J ≈ 8.0 | Ar-H |
| ~ 7.10 | t | J ≈ 8.0 | Ar-H |
Table 2.1.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | Ar-C-O |
| ~ 138.0 | Ar-C-H |
| ~ 131.0 | Ar-C-H |
| ~ 125.0 | Ar-C-H |
| ~ 118.0 (t, J(C,F) ≈ 260 Hz) | -OCHF₂ |
| ~ 115.0 | Ar-C-H |
| ~ 95.0 | Ar-C-I |
Table 2.1.3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -90 | d | J(F,H) ≈ 73 | -OCHF₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2.2.1: Predicted FT-IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1150 | Strong | Aryl-O stretch (asymmetric) |
| 1100 - 1000 | Strong | C-F stretch |
| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |
| 800 - 700 | Strong | C-I stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 2.3.1: Predicted Key Fragment Ions (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 270 | [M]⁺ (Molecular Ion) |
| 143 | [M - I]⁺ |
| 127 | [I]⁺ |
| 115 | [M - OCHF₂ - H]⁺ |
| 77 | [C₆H₅]⁺ |
| 51 | [OCHF₂]⁺ |
Experimental Protocols
The following are detailed protocols for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes and vials
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.[1]
-
Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse sequence.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound (1-2 drops)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.[2][3]
-
If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-650 cm⁻¹).
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with a solvent-dampened cloth.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and providing further structural information.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with an electron ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.
-
-
Instrument Setup:
-
GC:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable range to include the expected molecular ion and fragment ions (e.g., m/z 40-350).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
The instrument will separate the components of the sample, and the mass spectrometer will generate a mass spectrum for each component as it elutes from the column.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the structural analysis process.
Caption: Experimental workflow for structural elucidation.
Caption: Predicted mass spectrometry fragmentation pathway.
References
The Strategic Utility of 1-(Difluoromethoxy)-3-iodobenzene in Modern Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethoxy)-3-iodobenzene has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the difluoromethoxy (-OCHF₂) group and the iodine atom on the aromatic ring offers a unique combination of properties and synthetic versatility. The -OCHF₂ moiety, a bioisostere of phenolic hydroxyl or methoxy groups, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability of target molecules.[1] Concurrently, the iodine atom serves as a highly effective synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, detailing established experimental protocols, explaining the mechanistic rationale behind procedural choices, and highlighting its role in the synthesis of bioactive compounds and advanced materials.
Introduction: The Value Proposition of a Fluorinated Building Block
The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] The difluoromethoxy group, in particular, offers a nuanced approach to molecular design. Unlike the more electron-withdrawing trifluoromethoxy group, the -OCHF₂ group possesses a more moderate electronic profile and can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions. Its incorporation can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
This compound (CAS 518070-17-2) capitalizes on these benefits by providing a synthetically accessible starting material.[2][3][4] The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, allowing for cross-coupling reactions to proceed under mild conditions with high efficiency.[5] This reactivity profile makes it an ideal substrate for a variety of transformations crucial to the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 518070-17-2 | [2][3][4] |
| Molecular Formula | C₇H₅F₂IO | [2][4] |
| Molecular Weight | 270.02 g/mol | [2][4] |
| Appearance | Liquid | [4] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [4] |
Core Applications in Cross-Coupling Reactions: A Synthetic Workhorse
The iodine atom in this compound provides a reliable and reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of its utility in constructing the complex scaffolds required for pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for constructing biaryl structures. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, often proceeding with high yields under relatively mild conditions.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄, is essential for the catalytic cycle. The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand depends on the specific substrates and desired reactivity.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is often used to dissolve both the organic and inorganic reagents.
Illustrative Experimental Protocol (Adapted from similar 3-iodoindazole couplings): [6][7]
Reaction: Coupling of a 3-iodo-1H-indazole derivative with a boronic acid.
-
Reaction Setup: In a microwave vial, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane and a 2M aqueous solution of the base in a 4:1 ratio.
-
Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction: Heat the mixture in a microwave reactor to 120 °C for 40 minutes with stirring.[6]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation of great importance for the synthesis of pharmaceuticals, natural products, and organic materials.[8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: Cu(I) salts, such as CuI, are crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, typically triethylamine or diisopropylethylamine, serves as both the base and often as the solvent. It neutralizes the hydrogen halide formed during the reaction and helps to deprotonate the terminal alkyne.
-
Solvent: While an amine base can act as the solvent, other solvents like THF or DMF can also be used.
Illustrative Experimental Protocol (Adapted from general Sonogashira procedures): [9][10]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) and copper(I) iodide (0.04 equiv.).
-
Base Addition: Add an amine base like triethylamine (2.0 equiv.).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
DOT Diagram: Sonogashira Coupling Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[5][11] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor and, critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent side reactions.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly employed.
Illustrative Experimental Protocol (Adapted from general Buchwald-Hartwig procedures): [2][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent like toluene.
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
DOT Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Medicinal Chemistry
The difluoromethoxy group is a valuable substituent in medicinal chemistry, and this compound serves as a key starting material for introducing this moiety into bioactive molecules.
Synthesis of Anticancer Agents
One notable application is in the synthesis of potential anticancer agents. For instance, derivatives of 2-methoxyestradiol, a compound with antiproliferative and anti-tubulin activity, have been synthesized with a 2-difluoromethoxy group to improve potency and in vivo stability.[1][13] While not starting directly from this compound, the synthesis of 2-difluoromethoxyestrone involves a key difluoromethylation step using diethyl (bromodifluoromethyl)phosphonate, highlighting the importance of this functional group in the final bioactive molecule.[13] The antiproliferative activities of these compounds have been evaluated in breast cancer cell lines, with some sulfamated derivatives showing promising potency.[1][13]
| Compound | Cell Line | Antiproliferative Activity (GI₅₀) | Reference |
| 2-Difluoromethoxyestradiol | MCF-7 | > 10 µM | [14] |
| 2-Difluoromethoxyestradiol | MDA MB-231 | > 10 µM | [14] |
| Sulfamated 2-difluoromethoxyestrone derivative | MCF-7 | Potent activity reported | [1][13] |
Emerging Applications in Materials Science
While the primary applications of this compound have been in medicinal chemistry, its structural features suggest potential uses in materials science. Aryl iodides are common precursors in the synthesis of conjugated organic materials for applications such as organic light-emitting diodes (OLEDs). The introduction of the difluoromethoxy group could be used to tune the electronic properties, solubility, and solid-state packing of these materials, thereby influencing their photophysical characteristics. Further research is needed to fully explore these potential applications.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its utility is anchored in the advantageous properties conferred by the difluoromethoxy group and the synthetic flexibility provided by the reactive iodine atom. As a key intermediate, it facilitates the construction of complex molecules through a variety of reliable and high-yielding cross-coupling reactions. Its demonstrated and potential applications in the synthesis of bioactive compounds, particularly in the development of new therapeutics, underscore its importance. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly continue to expand.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. odinity.com [odinity.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 9. rsc.org [rsc.org]
- 10. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
The Advent of a Versatile Building Block: A Technical Guide to 1-(Difluoromethoxy)-3-iodobenzene
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, properties, and potential applications of the organofluorine compound 1-(Difluoromethoxy)-3-iodobenzene. While a singular, definitive historical account of its initial discovery remains elusive in publicly accessible records, its synthesis is readily achievable through established methodologies in organofluorine chemistry. This guide outlines a plausible and scientifically supported pathway for its preparation, alongside its physicochemical properties and its emerging significance as a building block in medicinal chemistry and materials science.
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a bioisostere for more common functionalities. When coupled with an iodo-substituted benzene ring, as in this compound, it creates a highly versatile intermediate amenable to a wide array of cross-coupling reactions, unlocking pathways to novel and complex molecular architectures.
Physicochemical and Spectral Data
Below is a summary of the key physical and predicted spectral properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 518070-17-2 | Chemical Abstracts Service |
| Molecular Formula | C₇H₅F₂IO | --- |
| Molecular Weight | 270.02 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | General properties of similar compounds |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| ¹H NMR (Predicted) | δ 7.5-7.0 (m, 4H, Ar-H), δ 6.6 (t, J=74 Hz, 1H, -OCF₂H) | Spectroscopic prediction |
| ¹³C NMR (Predicted) | δ 158 (C-O), 138 (C-I), 131, 124, 118, 115 (Ar-C), 114 (t, J=260 Hz, -OCF₂H) | Spectroscopic prediction |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 3-aminophenol. The first step involves the introduction of the iodine atom via a Sandmeyer-type reaction, followed by the difluoromethylation of the resulting 3-iodophenol.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following are detailed, representative experimental protocols for the key transformations in the synthesis of this compound. These are based on established and reliable methodologies for similar substrates.
Step 1: Synthesis of 3-Iodophenol from 3-Aminophenol
Reaction: 3-H₂NC₆H₄OH + NaNO₂ + 2HCl → [3-N₂⁺C₆H₄OH]Cl⁻ + NaCl + 2H₂O [3-N₂⁺C₆H₄OH]Cl⁻ + KI → 3-IC₆H₄OH + N₂ + KCl
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.2 eq) in water and cool the solution in an ice bath.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-iodophenol can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound from 3-Iodophenol
Reaction: 3-IC₆H₄OH + ClCF₂H + Base → 3-IC₆H₄OCF₂H + Base·HCl
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add 3-iodophenol (1.0 eq), a suitable base (e.g., potassium carbonate, 2.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Difluoromethylation: Seal the vessel and carefully introduce chlorodifluoromethane (Freon 22) gas (excess).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 12-24 hours. The pressure inside the vessel will increase.
-
Work-up and Purification: After cooling the vessel to room temperature, carefully vent the excess chlorodifluoromethane.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.
Logical Workflow for Synthesis and Application
The synthesis and subsequent utilization of this compound in drug discovery follows a logical progression from starting materials to biologically active compounds.
Caption: Workflow from synthesis to drug discovery applications.
Conclusion
This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific "discovery" moment may not be prominently documented, its synthetic accessibility from common starting materials is clear. The dual functionality of the difluoromethoxy group for modulating physicochemical properties and the iodo group for versatile cross-coupling reactions makes it an exceptionally valuable tool for medicinal chemists and materials scientists. As the demand for more sophisticated and effective molecular entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethoxy)-3-iodobenzene is a valuable building block in modern medicinal chemistry and materials science. The presence of the difluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug candidates. The iodo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its application in key synthetic transformations. While specific quantitative data for this exact substrate is limited in publicly available literature, this guide presents generalized experimental protocols and expected reactivity based on established chemical principles and data for analogous aryl iodides.
Physicochemical Properties
This compound is a commercially available liquid. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 518070-17-2[1] |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol [1] |
| Appearance | Liquid |
| Purity | ≥95% |
| Storage | 2-8°C, protected from light[1] |
Chemical Reactivity
The reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This reactivity makes it an excellent substrate for a variety of cross-coupling reactions. The difluoromethoxy group is a moderately electron-withdrawing group, which can influence the reactivity of the C-I bond and the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is expected to readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl and vinyl boronic acids and esters.
Generalized Experimental Protocol:
A mixture of this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water) is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Expected Reactivity and Potential Yields:
Based on analogous reactions with other aryl iodides, high yields (typically >80%) can be expected. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, will need to be optimized for specific substrates to maximize the yield and minimize side products.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This compound is a suitable substrate for this reaction, allowing for the synthesis of a wide range of substituted anilines.
Generalized Experimental Protocol:
A mixture of this compound (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched, and extracted. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Expected Reactivity and Potential Yields:
Yields for Buchwald-Hartwig amination of aryl iodides are generally good to excellent, often exceeding 75%. The choice of ligand is crucial and depends on the nature of the amine.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can be effectively coupled with various terminal alkynes using this method.
Generalized Experimental Protocol:
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine or diisopropylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography.
Expected Reactivity and Potential Yields:
Sonogashira couplings of aryl iodides are generally high-yielding, often in the range of 80-95%. The reaction is typically fast at room temperature.
Signaling Pathway of Key Steps in Sonogashira Coupling:
Caption: Key steps in the Sonogashira coupling reaction pathway.
Chemical Stability
The stability of this compound is an important consideration for its storage and use in chemical reactions.
-
Thermal Stability: Aryl iodides are generally less thermally stable than the corresponding bromides and chlorides. The C-I bond is the weakest of the carbon-halogen bonds. While specific data for this compound is not available, it is advisable to store the compound at the recommended 2-8°C to prevent potential degradation over time. In reaction settings, prolonged heating at high temperatures, especially in the presence of trace metals or other catalysts, could lead to decomposition.
-
Chemical Stability:
-
Towards Acids: The difluoromethoxy group is generally stable to acidic conditions. The ether linkage is more robust than a simple dialkyl ether due to the electron-withdrawing nature of the fluorine atoms. The aromatic ring itself is deactivated towards electrophilic aromatic substitution due to the inductive effect of the iodine and difluoromethoxy groups.
-
Towards Bases: The compound is expected to be stable towards common organic and inorganic bases used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). Strong nucleophilic bases under harsh conditions could potentially lead to nucleophilic aromatic substitution, although this is generally not a major concern under typical cross-coupling conditions.
-
Conclusion
This compound is a versatile and reactive building block for organic synthesis. Its participation in a range of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecules containing the valuable difluoromethoxy moiety. While specific quantitative data for this substrate is not extensively documented, the general protocols and principles outlined in this guide provide a solid foundation for its successful application in research and development. As with any chemical process, optimization of reaction conditions is crucial to achieve the desired outcomes.
References
Solubility Profile of 1-(Difluoromethoxy)-3-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(Difluoromethoxy)-3-iodobenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the principles of chemical similarity to analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of liquid organic compounds is presented to empower researchers to ascertain precise solubility data in their own laboratory settings.
Qualitative Solubility Assessment
Based on the structural features of this compound—a substituted aromatic ring with a lipophilic difluoromethoxy group and an iodine atom—it is anticipated to exhibit good solubility in a range of common organic solvents and poor solubility in water. The principle of "like dissolves like" governs this behavior; the relatively nonpolar nature of the molecule favors interaction with nonpolar and moderately polar organic solvents.
To provide a more concrete, albeit qualitative, understanding, the solubility of analogous compounds is presented in the table below. These compounds, 3-iodoanisole and (difluoromethoxy)benzene, share key structural motifs with the target compound and can serve as useful proxies for estimating its solubility behavior.
| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Qualitative Solubility of Analogs |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | 3-Iodoanisole: Soluble in Chloroform |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | 3-Iodoanisole: Soluble in Ether |
| Alcohols | Methanol, Ethanol | Soluble | 3-Iodoanisole: Soluble in Alcohol |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Data Not Available |
| Esters | Ethyl acetate | Soluble | Data Not Available |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Data Not Available |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | Data Not Available |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Data Not Available |
| Aqueous Solvents | Water | Insoluble | 3-Iodoanisole: Insoluble in water, (Difluoromethoxy)benzene: Sparingly soluble in water (1.7 g/L) |
Note: This table is a predictive guide based on chemical principles and data from analogous compounds. Experimental verification is necessary for precise quantitative data.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the widely used isothermal shake-flask method, is recommended.
Objective:
To determine the concentration of a saturated solution of a liquid solute (e.g., this compound) in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of a visible excess of the solute is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the concentration within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the solute in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
This comprehensive guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary methodology to determine precise quantitative data for their specific applications.
Commercial Availability and Technical Guide for 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-(Difluoromethoxy)-3-iodobenzene, a key building block in pharmaceutical and materials science research. This document includes a summary of commercial suppliers, their product specifications, and proposed experimental protocols for synthesis and quality control.
Introduction
This compound (CAS No: 518070-17-2) is an aromatic organic compound featuring a difluoromethoxy group and an iodine atom at the meta position of a benzene ring. This substitution pattern makes it a valuable intermediate for introducing the difluoromethoxy moiety into more complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic properties of drug candidates. The presence of the iodine atom also allows for a variety of cross-coupling reactions, further expanding its synthetic utility.
Commercial Availability
A number of chemical suppliers offer this compound. The following table summarizes the available data on purity, quantity, and pricing from a selection of vendors. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Catalog No. | Purity | Available Quantities | Price (USD) | Stock Status |
| ChemShuttle | YQF1353 | 95% | 25g, 100g, 250g | $200 (25g), $450 (100g), $900 (250g) | Typically in stock[1] |
| Advanced ChemBlocks | S71275 | 95% | 25g, 100g | $205 (25g), $535 (100g) | In Stock[2] |
| Apollo Scientific | PC5848 | ≥95% | 1g, 5g, 10g, 25g | £48.00 (1g), £84.00 (5g), £137.00 (10g), £249.00 (25g) | Out of Stock[3] |
| Sigma-Aldrich (BLD Pharmatech) | BL3H97F033F6 | 95% | Inquire | Inquire | Inquire[4] |
| Sigma-Aldrich (Leyan) | LEYH9ACFCE20 | 97% | Inquire | Inquire | Inquire |
| Wuhan Chemwish Technology | - | 98% | 1g, 5g, 25g, 50g, 100g, 500g | Inquire | Inquire |
| Hangzhou J&H Chemical | - | 98% (HPLC) | 1g, 10g, 100g, 500g, 1kg, 5kg, 10kg, 50kg | Inquire | Inquire |
| Changzhou Tianrui Pharmaceutical | - | 98% | 100g, 1kg, 5kg | Inquire | Inquire |
| J & K SCIENTIFIC LTD. | - | - | 5g, 25g | Inquire | Inquire |
Table 1: Commercial Suppliers and Availability of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 518070-17-2 | [1] |
| Molecular Formula | C₇H₅F₂IO | [1] |
| Molecular Weight | 270.02 g/mol | [4] |
| Appearance | Liquid | [4] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [4] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound, adapted from a patented procedure for the synthesis of difluoromethoxy nitrobenzene. This procedure involves the difluoromethoxylation of 3-iodophenol.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3-Iodophenol
-
Difluorochloromethane (gas)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare an aqueous solution of sodium hydroxide or potassium hydroxide (concentration range: 2.0–30%).
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 3-iodophenol in the alkaline solution.
-
Add the phase-transfer catalyst to the mixture. The amount of catalyst can be in the range of 0-10% of the molar amount of 3-iodophenol.
-
Heat the mixture to a temperature between 40°C and 100°C.
-
Continuously bubble difluorochloromethane gas into the reaction mixture with vigorous stirring. The molar ratio of 3-iodophenol to difluorochloromethane can be in the range of 1:1 to 1:10.
-
The reaction time can vary from 1 to 40 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Proposed Quality Control Analysis
The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
4.2.1. GC-MS Method (Proposed)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of the product from any starting materials, intermediates, or byproducts. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for higher sensitivity if needed.
4.2.2. HPLC Method (Proposed)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, with or without a modifier like formic acid to improve peak shape. A gradient elution may be necessary to resolve all components.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220-280 nm).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.22 µm filter before injection.
Visualizations
Sourcing and Procurement Workflow
The following diagram illustrates a typical workflow for sourcing this compound for research and development purposes.
Caption: Sourcing workflow for this compound.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available chemical intermediate from a variety of commercial suppliers, offered in various purities and quantities to suit different research needs. This guide provides a starting point for sourcing this compound and outlines plausible, though not yet validated, methods for its synthesis and quality control. Researchers should always consult the supplier's documentation and perform their own verification of the material's quality before use.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and late-stage development candidates. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering mild reaction conditions and broad functional group tolerance.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 1-(difluoromethoxy)-3-iodobenzene with various boronic acids. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel biaryl compounds for applications in drug discovery, particularly for the development of kinase inhibitors.
Data Presentation: Expected Yields in the Suzuki Coupling of this compound
The following tables summarize the expected yields for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids under different catalytic conditions. The data is compiled from representative literature on the coupling of structurally similar aryl iodides and provides an indication of the expected outcomes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Coupling with Phenylboronic Acid Derivatives
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O (3:1) | 80 | 10 | 88-96 |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 12 | 80-90 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 14 | 75-85 |
Table 2: Coupling with Heteroarylboronic Acids
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 70-85 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 80-90 |
| Furan-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O (3:1) | 80 | 10 | 75-88 |
| 1-Methylindole-5-boronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 110 | 18 | 65-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 8-16 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 3-(difluoromethoxy)biphenyl derivative via the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many biaryl compounds synthesized via Suzuki coupling, including those with difluoromethoxy substituents, are designed as kinase inhibitors. A significant number of these inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] The pathway plays a crucial role in regulating cell proliferation, growth, survival, and metabolism.[1] By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, these compounds can disrupt cancer cell signaling, leading to apoptosis and the inhibition of tumor growth.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by kinase inhibitors.
References
Application Notes and Protocols: Sonogashira Coupling of 1-(Difluoromethoxy)-3-iodobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][2] Its applications are widespread, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its typically mild reaction conditions and broad functional group tolerance.[2]
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 1-(difluoromethoxy)-3-iodobenzene with various terminal alkynes. The difluoromethoxy group is an important substituent in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates. Therefore, the construction of molecules incorporating the 1-(difluoromethoxy)phenyl moiety via Sonogashira coupling is of significant interest to the drug development community. While specific literature data for the Sonogashira coupling of this compound is limited, the protocols and data presented herein are based on established procedures for structurally similar aryl iodides and provide a strong foundation for successful reaction optimization.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Caption: General reaction scheme for the Sonogashira coupling.
Core Components and Their Roles
The Sonogashira coupling reaction typically involves the following key components:
-
Aryl Halide: In this case, this compound serves as the electrophilic partner. Aryl iodides are highly reactive in Sonogashira couplings, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[2]
-
Terminal Alkyne: This is the nucleophilic partner in the reaction. A wide variety of terminal alkynes, including aromatic, aliphatic, and functionalized alkynes, can be used.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands.[2][3] The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination of the final product.
-
Copper(I) Co-catalyst: Typically, copper(I) iodide (CuI) is used as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[4]
-
Base: An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[2]
-
Solvent: Anhydrous solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN) are commonly used.[3]
Data Presentation
Due to the limited availability of specific quantitative data for the Sonogashira coupling of this compound, the following table summarizes representative reaction conditions and yields for the coupling of other aryl iodides with various terminal alkynes. These examples serve as a guide for reaction development and optimization.
| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 | [5] |
| 2 | 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₄ (1.5) | CuI (3) | Et₃N | DMF | 60 | 12 | 88 | [5] |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | - | Dabco | DMF | 80 | 2 | 99 | [6] |
| 4 | Iodobenzene | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 50 | 4 | 92 | [7] |
| 5 | 3-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | DMF | RT | 2 | 88 | [8] |
Experimental Protocols
The following is a detailed, general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous amine base (e.g., triethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add the palladium catalyst and copper(I) iodide under a stream of inert gas.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add this compound to the flask.
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
Mandatory Visualizations
Sonogashira Catalytic Cycle
References
- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Heck Reaction of 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. This document provides detailed application notes and a representative protocol for the Heck reaction of 1-(difluoromethoxy)-3-iodobenzene. The difluoromethoxy group is an important pharmacophore, and its introduction into various molecular scaffolds via reactions such as the Heck coupling is of significant interest in drug discovery. The following protocols and data are based on established methodologies for Heck reactions involving similar aryl iodides.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. These conditions are derived from general protocols for Heck couplings of aryl iodides and serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkene | Styrene | n-Butyl Acrylate | Methyl Acrylate |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | 1-2 mol% |
| Ligand | PPh₃ (2-4 mol%) | - | - |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Sodium Acetate (NaOAc) |
| Base Stoichiometry | 1.5 - 2.0 equiv. | 1.5 - 2.0 equiv. | 1.5 - 2.0 equiv. |
| Solvent | DMF or Acetonitrile | DMF or DMA | NMP or Dioxane |
| Temperature | 80-120 °C | 80-120 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 12-24 hours |
| Typical Yield | Moderate to High | Moderate to High | Moderate to High |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene as a representative alkene.
Protocol 1: Heck Reaction using Palladium(II) Acetate and Triethylamine
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF or acetonitrile (5-10 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Add styrene (1.2 mmol, 1.2 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(difluoromethoxy)-3-styrylbenzene.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Heck reaction of this compound.
Caption: General experimental workflow for the Heck reaction.
Application Notes: The Utility of 1-(Difluoromethoxy)-3-iodobenzene in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance pharmacological profiles. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its ability to improve metabolic stability and membrane permeability.[1][2] 1-(Difluoromethoxy)-3-iodobenzene is a key building block that leverages these benefits. It provides a scaffold where the difluoromethoxy group acts as a bioisostere for other functionalities, while the iodine atom serves as a versatile synthetic handle for constructing complex molecular architectures through various cross-coupling reactions.[1][3] This combination makes it an invaluable reagent in the development of novel therapeutics targeting a range of diseases, including cancer and central nervous system (CNS) disorders.[1]
Key Features and Advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond in the difluoromethoxy group is resistant to metabolic cleavage, leading to improved drug stability and a longer half-life in vivo.[2]
-
Improved Pharmacokinetics: The lipophilicity imparted by the difluoromethoxy group can enhance a molecule's ability to cross cellular membranes, improving bioavailability and penetration of the blood-brain barrier for CNS-targeted drugs.[1]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of the difluoromethoxy group can modulate the pKa of nearby functional groups, which can be critical for optimizing target binding and selectivity.
-
Synthetic Versatility: The iodine atom at the meta-position provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.[1][4]
Applications in Medicinal Chemistry
This compound is extensively used in the synthesis of a variety of biologically active compounds. Its application spans multiple therapeutic areas:
-
Kinase Inhibitors: Many kinase inhibitors feature complex aromatic systems. The use of this building block allows for the construction of scaffolds that target the ATP-binding site of kinases.[3] The difluoromethoxy group can contribute to favorable binding interactions and improved metabolic properties. For example, it is used in the synthesis of inhibitors targeting signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[4][5]
-
GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets.[6] The structural motifs accessible from this compound are relevant for creating allosteric modulators that can fine-tune receptor activity with greater specificity than traditional orthosteric ligands.[7][8]
-
Anticancer Agents: Beyond kinase inhibition, derivatives have been explored as potent anticancer agents. For instance, 2-difluoromethoxyestratriene derivatives, synthesized from related precursors, have shown significant anti-proliferative activity against breast cancer cell lines and act as inhibitors of steroid sulfatase (STS), a key enzyme in hormone-dependent cancers.[9]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative compounds derived from a 2-difluoromethoxy scaffold, demonstrating the potency achieved with this structural motif.
| Compound ID | Target/Assay | Cell Line | IC₅₀ (nM) | GI₅₀ (µM) |
| Bis-sulfamate 10 | Steroid Sulfatase (STS) Inhibition | JEG-3 (whole cell) | 3.7[9] | - |
| Bis-sulfamate 10 | Anti-proliferative Activity | MCF-7 | - | 0.28[9] |
| STX140 (non-fluorinated analogue) | Steroid Sulfatase (STS) Inhibition | JEG-3 (whole cell) | 4.2[9] | - |
| STX140 (non-fluorinated analogue) | Anti-proliferative Activity | MCF-7 | - | 0.52[9] |
| 2-Difluoromethyl-3-sulfamoyloxyestrone | Steroid Sulfatase (STS) Inhibition | JEG-3 (whole cell) | 0.055[9] | - |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration.
Visualizations
Signaling Pathway
Caption: RAS-RAF-MEK-ERK pathway inhibited by a kinase inhibitor.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the anhydrous solvent system via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C). The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[11]
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base (2.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.[11]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[11]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[11]
-
Purification: After filtering, concentrate the solvent using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to isolate the coupled product.[12]
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Difluoromethyl)-3-Iodobenzene [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-(difluoromethoxy)-3-iodobenzene in various palladium-catalyzed cross-coupling reactions. The difluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document offers detailed protocols and data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of novel chemical entities for drug discovery and development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally mild reaction conditions. The general catalytic cycle for these transformations is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
Reaction Scheme:
Representative Experimental Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | (3-Pyridinyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 88 |
Detailed Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4'-methoxybiphenyl
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (270 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (167 mg, 1.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) and 5 mL of anhydrous 1,4-dioxane.
-
Reaction: Stir the mixture at 100 °C for 8 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of stilbenes and cinnamate derivatives.
Reaction Scheme:
Representative Experimental Data:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Toluene | 110 | 12 | 90 |
Detailed Experimental Protocol: Synthesis of (E)-1-(3-(Difluoromethoxy)phenyl)-2-phenylethene [1]
-
Reaction Setup: In a sealed tube, combine this compound (270 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Solvent and Base Addition: Add 5 mL of DMF and triethylamine (0.28 mL, 2.0 mmol).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Work-up: After cooling, pour the reaction mixture into 30 mL of 3 M HCl.[1]
-
Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Representative Experimental Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 91 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | i-Pr₂NH | Toluene | 50 | 4 | 89 |
| 3 | 1-Heptyne | Pd₂(dba)₃ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 10 | 85 |
Detailed Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-3-(phenylethynyl)benzene [2][3]
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (23 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous THF, followed by triethylamine (0.42 mL, 3.0 mmol). Add this compound (270 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol).[2]
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is essential for the synthesis of anilines and their derivatives.
Reaction Scheme:
Representative Experimental Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 87 |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 90 |
Detailed Experimental Protocol: Synthesis of 4-(3-(Difluoromethoxy)phenyl)morpholine [4][5]
-
Reaction Setup: In a glovebox, charge an oven-dried resealable Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BINAP (9.3 mg, 0.015 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (270 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol), followed by 5 mL of anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction.
References
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. odinity.com [odinity.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryls Using 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of biaryl compounds utilizing 1-(difluoromethoxy)-3-iodobenzene as a key starting material. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. Biaryl scaffolds are prevalent in many pharmaceuticals, and the inclusion of a difluoromethoxy group can significantly enhance metabolic stability and other pharmacokinetic properties.
I. Overview of Synthetic Strategies
The primary methods for the synthesis of biaryls from this compound involve palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between the aryl iodide and a suitable coupling partner. The most common and versatile of these reactions are the Suzuki, Stille, Heck, and Sonogashira couplings. Additionally, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, expanding the accessible chemical space.
A general workflow for these cross-coupling reactions is depicted below. The process typically involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
II. Detailed Experimental Protocols
The following protocols are based on established literature procedures and can be adapted for the synthesis of a variety of biaryl structures from this compound.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.
Protocol:
A detailed protocol for the Suzuki coupling can be adapted from the synthesis of biaryl-containing PD-1/PD-L1 inhibitors.[1][2][3][4]
-
Reaction Setup: To a dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv.) and a suitable phosphine ligand such as SPhos or XPhos (0.04-0.10 equiv.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 70-80 |
| Yields are estimated based on typical Suzuki coupling reactions and may vary depending on the specific substrate and reaction conditions. |
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts.
Generalized Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).
-
Catalyst and Solvent Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.), and an anhydrous, degassed solvent like toluene or DMF.
-
Reaction Execution: Heat the mixture, typically to 80-110 °C, and monitor the reaction's progress.
-
Work-up and Purification: Upon completion, cool the reaction, and perform an aqueous work-up. The purification of the crude product often requires careful chromatography to remove tin byproducts.
Illustrative Quantitative Data:
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | DMF | 90 | 12 | 65-80 |
| Yields are illustrative and require optimization for specific substrates. |
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[5]
Generalized Protocol:
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv.), and a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand) in a suitable solvent like DMF, NMP, or acetonitrile.
-
Base Addition: Add a base, typically an amine base like triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃).
-
Reaction Execution: Heat the reaction mixture, usually between 80-140 °C, until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.
Illustrative Quantitative Data:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 60-75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | Na₂CO₃ | NMP | 120 | 18 | 70-85 |
| Yields are illustrative and require optimization for specific substrates. |
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[6]
Generalized Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 equiv.) and a copper(I) salt (e.g., CuI) (0.02-0.10 equiv.).
-
Base Addition: Add an amine base, such as triethylamine or diisopropylamine.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction is typically worked up by removing the solvent and partitioning the residue between an organic solvent and water. The product is then purified by column chromatography.
Illustrative Quantitative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 80-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 8 | 75-90 |
| Yields are illustrative and require optimization for specific substrates. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8]
Generalized Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. Purification is achieved by column chromatography.
Illustrative Quantitative Data:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| Yields are illustrative and require optimization for specific substrates. |
III. Application in Drug Discovery: PD-1/PD-L1 Pathway Inhibition
Biaryl compounds containing the difluoromethoxy group have been investigated as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore the anti-tumor immune response.
The signaling pathway involves the binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells, which leads to the suppression of T cell activity. Small molecule inhibitors can disrupt this binding, thereby reactivating the T cells to recognize and eliminate cancer cells.
The synthesis of these inhibitors often relies on the Suzuki coupling of a difluoromethoxy-containing aryl halide with a suitable boronic acid derivative to construct the core biaryl scaffold. The protocols provided in this document are directly applicable to the synthesis of such potential therapeutic agents.
References
- 1. data.epo.org [data.epo.org]
- 2. rsc.org [rsc.org]
- 3. GB2497346A - Preparation of biaryl or aryl-heteroaryl compounds using biarylzinc derivatives - Google Patents [patents.google.com]
- 4. EP2460789A1 - Method for producing biaryl compound - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US20030100760A1 - Process for preparing unsymmetrical biaryls and alkylated aromatic compounds from arylnitriles - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-(Difluoromethoxy)-3-iodobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethoxy)-3-iodobenzene is a versatile halogenated aromatic building block increasingly utilized in modern organic synthesis. Its unique combination of a reactive iodine atom, ripe for cross-coupling reactions, and a difluoromethoxy group makes it a valuable synthon for introducing the -OCF₂H moiety into complex molecules. The difluoromethoxy group is a bioisostere of methoxy and hydroxyl groups and can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules by improving metabolic stability, lipophilicity, and binding affinity.
These application notes provide an overview of the utility of this compound in key palladium-catalyzed cross-coupling reactions and offer detailed protocols for its use in the synthesis of valuable chemical intermediates.
Key Applications in Organic Synthesis
The presence of the iodo group at the meta-position of the difluoromethoxy-substituted benzene ring allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This building block is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 3-(difluoromethoxy)biphenyl derivatives. These motifs are prevalent in many biologically active compounds, including kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Using this compound, (3-(difluoromethoxy)phenyl)ethynyl derivatives can be synthesized. These alkynyl-aromatic compounds are important intermediates for the synthesis of heterocycles and more complex molecular architectures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines to produce N-substituted-3-(difluoromethoxy)anilines. The resulting diarylamine or alkylarylamine scaffolds are common in medicinal chemistry.
Heck Coupling
The Heck coupling reaction allows for the arylation of alkenes. This compound can be reacted with various olefins to introduce the 3-(difluoromethoxy)phenyl group, leading to the formation of substituted styrenes and other vinylarenes.
Applications in Drug Discovery and Agrochemicals
The difluoromethoxy group is a key feature in a number of modern pharmaceuticals and agrochemicals due to its ability to modulate a molecule's properties. While specific examples starting directly from this compound are often proprietary, the "3-(difluoromethoxy)phenyl" moiety is a common feature in several classes of bioactive molecules.
-
Kinase Inhibitors: The biaryl and arylamine scaffolds readily accessible from this compound are central to the design of various kinase inhibitors used in oncology.
-
PD-1/PD-L1 Inhibitors: Recent research has shown the utility of related difluoromethyleneoxy-linked biaryl aldehydes in the synthesis of potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[1]
-
Fungicides: The 3-(difluoromethyl)pyrazole-4-carboxamide moiety, structurally related to what can be accessed from difluorinated building blocks, is a key component of several modern fungicides.
Experimental Protocols
The following protocols are generalized procedures for the key cross-coupling reactions of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-(Difluoromethoxy)biphenyl derivatives.
General Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent or a solvent/water mixture (e.g., Dioxane/H₂O 4:1).
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Reaction: Synthesis of (3-(Difluoromethoxy)phenyl)ethynyl derivatives.
General Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir for 10-15 minutes.
-
Add this compound (1.0 equiv.).
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Reaction: Synthesis of N-substituted-3-(difluoromethoxy)anilines.
General Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the amount of Pd), and the base (1.2-2.0 equiv.).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
Reaction: Synthesis of 3-(difluoromethoxy)styrene derivatives.
General Scheme:
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 equiv.).
-
Add the anhydrous solvent.
-
Add the alkene (1.2-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions with aryl iodides structurally similar to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | 8.5 | ~78 |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
Table 2: Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O | - | THF-DMA | 75 | 72 | <2 (batch) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Et₃N | THF | RT | 2-8 | 74 |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides
| Aryl Iodide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | L1-L6 (0-0.5) | NaOtBu (1.4) | Dioxane | 80-100 | 0.5-1 | High |
| 1-Bromo-4-iodobenzene | Toluidine | NiI₂(dppe) (10) | - | K₃PO₄ (3) | Dioxane | 120 | 24 | 78 |
Table 4: Heck Coupling of Aryl Iodides
| Aryl Iodide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (trace) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | High |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Good |
Visualizations
Catalytic Cycles
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for a cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-(Difluoromethoxy)-3-iodobenzene
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-(difluoromethoxy)-3-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and practical guidance for improving reaction yields and overcoming common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic review of your reaction setup and reagents is the crucial first step. The difluoromethoxy group imparts electron-withdrawing properties to the aryl iodide, which generally facilitates the oxidative addition step, the first and often rate-limiting step in the catalytic cycle. Therefore, issues may lie with other aspects of the reaction.
Initial checks should include:
-
Inert Atmosphere: Ensure your reaction was set up and is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and stalling the reaction. Proper degassing of solvents and reagents is critical.
-
Reagent Purity and Integrity:
-
This compound: Verify the purity of your starting material. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids can be prone to protodeboronation (hydrolysis back to the arene). Use fresh or recently purified boronic acid. Storing boronic acids as their pinacol esters can improve stability.
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and moisture. Use a fresh batch of catalyst and ensure phosphine ligands have not been oxidized.
-
Base and Solvent: Use anhydrous, degassed solvents. The choice and purity of the base are critical; ensure it is appropriate for the reaction and has been stored correctly to avoid decomposition or moisture absorption.
-
Q2: I am observing a significant amount of dehalogenated starting material (1-(difluoromethoxy)benzene). What causes this and how can I minimize it?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides like this compound. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.
Causes:
-
The presence of a palladium-hydride (Pd-H) species which can arise from the reaction of the palladium complex with certain bases, solvents (like alcohols), or trace amounts of water.
-
High reaction temperatures can favor this side reaction.
Solutions:
-
Choice of Base and Solvent: Screen different bases and consider using anhydrous, aprotic solvents to minimize the formation of Pd-H species.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes suppress hydrodehalogenation by promoting the desired reductive elimination step of the cross-coupling pathway.
-
Reaction Temperature: While heating is often necessary, avoid excessive temperatures that can degrade the catalyst and promote side reactions.
Q3: Homocoupling of my boronic acid is a major byproduct. How can I prevent this?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction, often promoted by the presence of oxygen.
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using several freeze-pump-thaw cycles.
-
Use of a Pre-catalyst: Employing a well-defined Pd(II) pre-catalyst with a suitable ligand can sometimes reduce the amount of homocoupling compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and optimize your Suzuki coupling reaction with this compound.
Problem: Low or No Conversion
DOT Script for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | High |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF | 90 | Good |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O | 85 | Good |
Table 2: Base and Solvent Screening
| Entry | Catalyst System | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Good |
| 2 | Pd₂(dba)₃/SPhos | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | High |
| 3 | Pd₂(dba)₃/SPhos | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 70 | High |
| 4 | Pd₂(dba)₃/SPhos | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | Moderate |
Experimental Protocols
The following is a general starting protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol should be optimized by varying the catalyst, ligand, base, solvent, and temperature for your specific boronic acid partner.
DOT Script for a General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
DOT Script for the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Sonogashira Reactions of 1-(Difluoromethoxy)-3-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 1-(Difluoromethoxy)-3-iodobenzene in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Sonogashira reaction of this compound?
A1: The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction is catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen. Another common issue is the formation of palladium black, which indicates the decomposition of the palladium catalyst and leads to reduced catalytic activity. While the difluoromethoxy group is generally stable under Sonogashira conditions, incomplete reaction leading to the recovery of starting materials can also be a significant issue.
Q2: Is the difluoromethoxy group on the aryl iodide prone to decomposition or side reactions under typical Sonogashira conditions?
A2: The difluoromethoxy group is robust and generally stable under the conditions used for Sonogashira reactions. Its electron-withdrawing nature can enhance the reactivity of the aryl iodide, making the oxidative addition step of the catalytic cycle more favorable. Cases of hydrolysis or C-F bond activation of the difluoromethoxy group are not commonly reported side reactions in this context.
Q3: How does the reactivity of this compound compare to other aryl halides in Sonogashira coupling?
A3: Aryl iodides are the most reactive class of aryl halides for Sonogashira reactions, following the general trend: I > Br > Cl > F.[1] The presence of the electron-withdrawing difluoromethoxy group further activates the C-I bond towards oxidative addition to the palladium(0) catalyst, making this compound a highly suitable substrate for this transformation.
Q4: What are the key starting points for troubleshooting a failed or low-yielding Sonogashira reaction with this substrate?
A4: When encountering issues, first verify the quality and purity of all reagents, especially the terminal alkyne, palladium catalyst, copper(I) iodide, and the amine base. Ensure that strictly anhydrous and oxygen-free conditions are maintained throughout the experiment, as both oxygen and water can lead to side reactions and catalyst deactivation. Degassing the solvent and using an inert atmosphere (argon or nitrogen) are critical.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira reaction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (palladium or copper). 2. Insufficiently inert atmosphere. 3. Impure reagents or solvent. 4. Inappropriate reaction temperature. | 1. Use fresh, high-purity palladium catalyst and copper(I) iodide. 2. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂). 3. Purify starting materials and use anhydrous solvent. 4. While many Sonogashira reactions with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required. |
| Significant Formation of Alkyne Homocoupling (Glaser) Product | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper(I) catalyst. | 1. Ensure rigorous exclusion of air by using proper inert atmosphere techniques (e.g., Schlenk line or glovebox). 2. Reduce the loading of the copper co-catalyst. 3. Consider a "copper-free" Sonogashira protocol. |
| Formation of Palladium Black | 1. High reaction temperature. 2. Inappropriate solvent or ligand. 3. Presence of impurities. | 1. Lower the reaction temperature. 2. Use a different solvent (e.g., THF, DMF, or toluene). The choice of phosphine ligand can also influence catalyst stability. 3. Ensure all reagents and solvents are pure. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Insufficient amount of base. | 1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate excess of the amine base is used to neutralize the HX generated during the reaction. |
Data Presentation
The following tables provide representative data on the yields of Sonogashira coupling reactions for electron-deficient aryl iodides, which are analogous to this compound. This data is intended to serve as a general guideline for expected outcomes under various conditions.
Table 1: Effect of Catalyst System on Product Yield
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) |
| 1 | 1-Iodo-3-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 85 | <5 |
| 2 | 1-Iodo-3-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 88 | <5 |
| 3 | 1-Iodo-3-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | THF | 25 | 82 | <5 |
| 4 | 1-Iodo-3-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | - | Piperidine | DMF | 80 | 75 | Not Detected |
Data is representative of typical yields for electron-deficient aryl iodides and may vary for this compound.
Table 2: Influence of Reaction Parameters on a Copper-Free Sonogashira Coupling
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzonitrile | 1-Octyne | Pd(PPh₃)₄ (3) | Piperidine | DMF | 90 | 12 | 92 |
| 2 | 3-Iodobenzonitrile | 1-Octyne | Pd(OAc)₂ (3) / PPh₃ (6) | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 3 | 3-Iodobenzonitrile | 1-Octyne | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | Dioxane | 100 | 8 | 95 |
Data is representative of typical yields for electron-deficient aryl iodides under copper-free conditions and may vary for this compound.
Experimental Protocols
Standard Copper-Cocatalyzed Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimization of Cross-Coupling Reactions for 1-(Difluoromethoxy)-3-iodobenzene
Welcome to the technical support center for the optimization of cross-coupling reactions involving 1-(difluoromethoxy)-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives.
Q2: How does the difluoromethoxy group on the aromatic ring affect the cross-coupling reaction?
A2: The difluoromethoxy (-OCF₂H) group is electron-withdrawing. In palladium-catalyzed cross-coupling reactions, electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] This can potentially lead to faster reaction times compared to electron-rich or neutral aryl iodides. However, the electronic nature of the substrate can also influence other steps in the catalytic cycle and may require careful optimization of ligands and bases.
Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?
A3: For any cross-coupling reaction, the first steps in troubleshooting should involve ensuring an inert atmosphere (e.g., by properly degassing solvents and using an inert gas like argon or nitrogen), verifying the quality and activity of the catalyst and reagents (especially the base and any organometallic partners), and ensuring efficient stirring.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no product yield.
-
Possible Cause: Inactive catalyst or ligand.
-
Solution: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
-
Possible Cause: Inefficient activation of the boronic acid.
-
Solution: The choice of base is critical. For substrates with electron-withdrawing groups, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. The addition of water can sometimes be beneficial, but it needs to be carefully optimized.
-
-
Possible Cause: Homocoupling of the boronic acid.
-
Solution: This side reaction can be minimized by ensuring a strictly oxygen-free environment and by using a slight excess of the aryl iodide.
-
Issue 2: Formation of homocoupled biaryl product from the boronic acid.
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Possible Cause: Inefficient transmetalation.
-
Solution: Ensure the chosen base is appropriate for the specific boronic acid being used. In some cases, switching to a different solvent system can improve the solubility of the boronate species and facilitate transmetalation.
-
Buchwald-Hartwig Amination
Issue 1: Low conversion of the aryl iodide.
-
Possible Cause: Catalyst inhibition by the iodide.
-
Solution: While aryl iodides are generally reactive, the iodide anion generated during the reaction can sometimes inhibit the catalyst.[2] Using a ligand that forms a more stable and reactive palladium complex can mitigate this. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[2][3]
-
-
Possible Cause: Inappropriate base.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[2] The choice of base can depend on the pKa of the amine coupling partner. Ensure the base is fresh and handled under inert conditions.
-
Issue 2: Hydrodehalogenation of this compound.
-
Possible Cause: Presence of water or other protic impurities.
-
Solution: This side reaction can be promoted by the formation of palladium hydride species.[4] Ensure all reagents and solvents are rigorously dried.
-
-
Possible Cause: Unfavorable kinetics of the desired coupling.
-
Solution: Optimizing the ligand and temperature can favor the desired C-N bond formation over hydrodehalogenation.
-
Sonogashira Coupling
Issue 1: Formation of alkyne homocoupling (Glaser coupling) product.
-
Possible Cause: Presence of oxygen.
-
Possible Cause: Inappropriate reaction conditions.
-
Solution: The choice of amine base (which also acts as a solvent in some cases) and the amount of copper(I) co-catalyst can influence the rate of homocoupling.[7] Minimizing the reaction time can also be beneficial.
-
Issue 2: Catalyst decomposition (formation of palladium black).
-
Possible Cause: High reaction temperature or inappropriate ligand.
-
Solution: Sonogashira couplings with aryl iodides can often be performed at room temperature or with gentle heating.[7] If catalyst decomposition is observed, try lowering the reaction temperature. The use of phosphine ligands can help stabilize the palladium catalyst.
-
Data Presentation: Representative Reaction Conditions
The following tables provide a starting point for the optimization of cross-coupling reactions with this compound. These conditions are based on general protocols for similar aryl iodides and may require further optimization for this specific substrate.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | ~85-95 | [8][9] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | >90 | General Protocol |
| 3 | XPhos Pd G3 (1) | - | Cs₂CO₃ (2) | THF | 80 | 6 | >95 | General Protocol |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 12 | ~90-98 | [10] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | 1,4-Dioxane | 110 | 16 | ~85-95 | [11][12] |
| 3 | tBuXPhos Pd G3 (1) | - | LHMDS (1.2) | THF | 80 | 8 | >95 | [4] |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 6 | ~90-98 | [6][7] |
| 2 | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2) | DMF | 50 | 4 | >95 | [13] |
| 3 | Pd(PPh₃)₄ (2) | - | Piperidine (3) | Toluene | 80 | 12 | ~80-90 | Copper-Free[6] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (argon or nitrogen) using oven-dried glassware. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [6]
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [3][10]
-
To a reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.2 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling [5][7]
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) source (e.g., CuI, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3 equiv.).
-
Stir the mixture for a few minutes, then add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1-(Difluoromethoxy)-3-iodobenzene in Cross-Coupling Reactions
Welcome to the technical support center for reactions involving 1-(Difluoromethoxy)-3-iodobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this versatile reagent in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound.
Suzuki-Miyaura Coupling
Question 1: I am observing low to no conversion of this compound in my Suzuki-Miyaura reaction. What are the potential causes and solutions?
Answer:
Low conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The electron-withdrawing nature of the difluoromethoxy group generally enhances the reactivity of the C-I bond towards oxidative addition, which is the rate-determining step.[1] Therefore, issues are more likely to arise from other components of the reaction.
Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh. Palladium(0) catalysts can be sensitive to air and moisture. Consider using a pre-catalyst that is more air-stable. The formation of palladium black is a visual indicator of catalyst decomposition.[2] |
| Ineffective Base | The choice of base is critical. A weak base may not be sufficient to promote transmetalation. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Poor Boronic Acid/Ester Quality | Boronic acids can undergo protodeboronation, especially if impure or stored improperly. Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Inappropriate Solvent System | The solvent must solubilize all reactants to a reasonable extent. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. If solubility is an issue, consider using a different co-solvent or a single-phase solvent system like DMF. |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst.[2] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
Question 2: I am observing significant homocoupling of my boronic acid and/or dehalogenation of this compound. How can I minimize these side reactions?
Answer:
Homocoupling of the boronic acid and dehalogenation of the aryl iodide are common side reactions in Suzuki-Miyaura couplings.
Troubleshooting Guide: Side Reactions in Suzuki-Miyaura Coupling
| Side Reaction | Potential Cause | Recommended Solution |
| Boronic Acid Homocoupling | High concentration of the boronic acid; presence of oxygen. | Add the boronic acid slowly to the reaction mixture. Ensure rigorous degassing of all reagents and solvents. |
| Dehalogenation | Presence of a palladium-hydride species, often formed from the base and a protic solvent. | Use an anhydrous, aprotic solvent. Screen different bases; sometimes a weaker base can mitigate this issue. Avoid excessively high reaction temperatures.[2] |
Sonogashira Coupling
Question 1: My Sonogashira coupling with this compound is resulting in a low yield of the desired coupled product and a significant amount of alkyne homocoupling (Glaser coupling). What can I do to improve the outcome?
Answer:
The primary challenge in Sonogashira couplings is often the undesired homocoupling of the terminal alkyne. This side reaction is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Guide: Low Yield and Homocoupling in Sonogashira Coupling
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the alkyne. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3] | | Inappropriate Catalyst/Co-catalyst Ratio | An excess of copper(I) iodide can favor homocoupling. | Optimize the ratio of the palladium catalyst to the copper(I) co-catalyst. Typically, a lower loading of CuI is preferred. | | Base Selection | The amine base plays a crucial role as both a base and a solvent in some cases. | Ensure the amine base (e.g., triethylamine, diisopropylamine) is distilled and degassed before use to remove any oxidizing impurities. | | Reaction Temperature | High temperatures can lead to catalyst decomposition and side reactions. | Sonogashira couplings with reactive aryl iodides like this compound can often be run at or near room temperature.[4] | | Copper-Free Conditions | In some cases, the copper co-catalyst is the primary source of issues. | Consider a copper-free Sonogashira protocol. These often require a specific ligand for the palladium catalyst. |
Buchwald-Hartwig Amination
Question 1: I am attempting a Buchwald-Hartwig amination with this compound and am observing low yield and significant dehalogenation of my starting material. How can I address this?
Answer:
Low yields and dehalogenation are common hurdles in Buchwald-Hartwig aminations. The choice of catalyst system (palladium precursor and ligand) and base are critical for success.
Troubleshooting Guide: Low Yield and Dehalogenation in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Suboptimal Catalyst System | The ligand has a profound effect on the reaction outcome. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[5] Use a pre-formed palladium pre-catalyst for better reproducibility. | | Incorrect Base | A base that is too strong or too weak can be detrimental. Strong bases can promote dehalogenation. | Screen different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. The choice of base is often dependent on the specific amine and ligand used. | | Steric Hindrance | If either the amine or the aryl halide is sterically hindered, the reaction may be slow. | Use a bulkier, more electron-rich phosphine ligand to promote oxidative addition and reductive elimination.[6] | | Reaction Temperature | Excessively high temperatures can lead to catalyst decomposition and side reactions like dehalogenation. | Optimize the reaction temperature. Due to the reactive C-I bond, it may be possible to run the reaction at a lower temperature. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. These should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Reaction Conditions: Stir the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOt-Bu, 1.4 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the phosphine ligand (if not using a pre-catalyst).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed.
-
Work-up: Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Workflows
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Purification of 1-(Difluoromethoxy)-3-iodobenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 1-(Difluoromethoxy)-3-iodobenzene.
Purification Troubleshooting Guides
This section addresses common issues encountered during the purification of derivatives of this compound, which are often synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Issue 1: Co-elution of Product with Starting Material or Byproducts during Column Chromatography
Question: I am having difficulty separating my desired product from the unreacted this compound and homocoupled byproducts using column chromatography. What can I do?
Answer:
Co-elution is a common challenge, especially when the polarity of the product is very similar to that of the impurities. The difluoromethoxy group can influence the polarity of the molecule in non-intuitive ways.[1] Here are several strategies to improve separation:
-
Optimize the Solvent System: A single solvent system may not provide adequate separation.[2]
-
Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product.[3]
-
Alternative Solvents: If hexane/ethyl acetate is not effective, consider other solvent systems. For fluorinated compounds, solvents like dichloromethane or toluene can offer different selectivity.[4][5] A switch to a different solvent system, such as toluene/acetone, may resolve overlapping spots.
-
-
Adjust the Stationary Phase:
-
Deactivate Silica Gel: If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by pre-flushing the column with a solvent mixture containing a small amount of triethylamine (0.1-1%).[6]
-
Use a Different Adsorbent: Consider using neutral or basic alumina, or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography) if standard silica gel fails to provide separation.[2]
-
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider dry loading.[7] Dissolve your crude material in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the resulting powder onto the top of your column.[7]
Issue 2: Product Oiling Out During Recrystallization
Question: My product, a biaryl derivative of this compound, is oiling out instead of forming crystals during recrystallization. How can I resolve this?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common for fluorinated compounds which may have lower melting points and unique solubility profiles.[8][9] Here are some troubleshooting steps:
-
Slow Down the Cooling Process: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[8]
-
Adjust the Solvent System:
-
Add More Solvent: The concentration of your product might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.[8]
-
Change the Solvent System: The chosen solvent may be too good a solvent for your compound. A two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (e.g., hexane or heptane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4][5]
-
-
Scratching and Seeding:
Issue 3: Persistent Palladium Catalyst Contamination
Question: After column chromatography, my product is still contaminated with a black or gray solid, which I suspect is the palladium catalyst. How can I remove it?
Answer:
Residual palladium catalysts are a frequent issue in cross-coupling reactions. Here’s how to address it:
-
Pre-Column Filtration: Before concentrating the reaction mixture for chromatography, pass it through a short plug of Celite or silica gel. This can remove a significant portion of the precipitated palladium.
-
Aqueous Workup with a Chelating Agent: During the aqueous workup, washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to sequester the palladium.
-
Use of Scavenger Resins: There are commercially available scavenger resins with functional groups that selectively bind to palladium. Stirring the crude product solution with a scavenger resin for a few hours before filtration and purification can be very effective.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can adsorb the palladium catalyst. However, be aware that this can sometimes lead to loss of the desired product as well.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for products of Suzuki-Miyaura coupling with this compound?
A1: Flash column chromatography on silica gel is the most common and generally effective method for purifying the products of Suzuki-Miyaura couplings.[10] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically successful. For highly pure material, a subsequent recrystallization or preparative HPLC may be necessary.[11]
Q2: I am performing a Sonogashira coupling. What are the expected major impurities and how can I remove them?
A2: In Sonogashira couplings, common impurities include unreacted this compound, homocoupled alkyne (Glaser coupling byproduct), and residual palladium and copper catalysts.[12]
-
Unreacted Starting Material: Can usually be separated by column chromatography due to polarity differences.
-
Homocoupled Alkyne: This byproduct is often less polar than the desired cross-coupled product and can typically be separated by column chromatography.[12]
-
Catalyst Residues: Can be removed by filtration through Celite and/or by using scavenger agents as described in the troubleshooting section.
Q3: For a Buchwald-Hartwig amination product, what purification challenges should I anticipate?
A3: Products from Buchwald-Hartwig aminations can be basic, which can lead to tailing on silica gel chromatography.[13] To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent.[6] Additionally, residual palladium and bulky phosphine ligands are common impurities. The ligands and their oxides can often be removed by careful column chromatography.
Q4: How does the difluoromethoxy group affect the choice of purification technique?
A4: The difluoromethoxy group increases the lipophilicity of a molecule and can alter its polarity and intermolecular interactions.[9][14] This can sometimes make compounds more soluble in organic solvents, which can be advantageous for chromatography but may make precipitation or recrystallization more challenging. For HPLC, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) phases) can offer unique selectivity for separating fluorinated compounds from their non-fluorinated analogues.[15][16]
Q5: Can I use quantitative NMR (qNMR) to determine the purity of my final product?
A5: Yes, quantitative 1H NMR (qHNMR) is an excellent method for determining the purity of your final product.[17] It is a non-destructive technique that can provide a highly accurate purity assessment by integrating the signals of your compound against a certified internal standard of known concentration.[17] This can be particularly useful for confirming the purity of compounds that are oils or are difficult to crystallize.
Data Presentation
The following tables provide representative data for the purification of a hypothetical Suzuki-Miyaura coupling product: 3-(Difluoromethoxy)-3'-methylbiphenyl .
Table 1: Comparison of Purification Techniques for 3-(Difluoromethoxy)-3'-methylbiphenyl
| Purification Technique | Purity (%) | Yield (%) | Throughput |
| Flash Column Chromatography | 95-98 | 80-90 | High |
| Recrystallization | >99 | 60-75 | Medium |
| Preparative HPLC | >99.5 | 50-70 | Low |
Table 2: Column Chromatography Eluent Systems for 3-(Difluoromethoxy)-3'-methylbiphenyl
| Eluent System (v/v) | Rf of Product | Separation from Starting Material | Separation from Homocoupled Byproduct |
| Hexane:Ethyl Acetate (95:5) | 0.35 | Good | Excellent |
| Hexane:Dichloromethane (80:20) | 0.40 | Moderate | Good |
| Toluene | 0.25 | Poor | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size (a rule of thumb is to use 40-60 g of silica gel for every 1 g of crude material).
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.[2]
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, non-polar eluent.[7]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to remove air bubbles.[2]
-
Add another thin layer of sand on top of the silica gel.
-
Elute with the solvent until the solvent level is just above the top layer of sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Rinse the sides of the column with a small amount of eluent and allow it to enter the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by thin-layer chromatography (TLC).
-
If using a gradient, gradually increase the polarity of the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization from a Two-Solvent System
-
Solvent Selection:
-
Identify a "good" solvent that readily dissolves the compound at room temperature or upon gentle heating (e.g., ethyl acetate, acetone, or dichloromethane).
-
Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexanes, heptane, or water).[5] The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the "good" solvent to dissolve the compound, with gentle heating if necessary.
-
-
Inducing Crystallization:
-
While the solution is warm, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to clarify it.
-
Cover the flask and allow it to cool slowly to room temperature.
-
-
Isolation and Drying:
-
Once crystal formation is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals in a vacuum oven.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of derivatives of this compound.
Caption: Troubleshooting guide for co-elution issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Purification [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. rsc.org [rsc.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Difluoromethoxy)-3-iodobenzene Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling side reactions when using 1-(difluoromethoxy)-3-iodobenzene in cross-coupling catalysis.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, the undesired self-coupling of a reaction partner, is a prevalent side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[1][2] This guide provides a systematic approach to diagnosing and resolving issues related to homocoupling.
Frequently Asked Questions (General)
Q1: What is homocoupling in the context of reactions with this compound?
A1: Homocoupling refers to two primary undesired reactions:
-
Aryl Halide Homocoupling: The dimerization of two molecules of this compound to form 3,3'-bis(difluoromethoxy)-1,1'-biphenyl.
-
Nucleophile Homocoupling: The dimerization of the coupling partner, such as a boronic acid in Suzuki-Miyaura coupling (forming a symmetrical biaryl) or a terminal alkyne in Sonogashira coupling (forming a 1,3-diyne).[1][3]
This side reaction consumes starting materials, lowers the yield of the target molecule, and introduces impurities that can be difficult to separate.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main drivers of homocoupling are typically the presence of molecular oxygen and the state of the palladium catalyst.[3][4]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][5][6] These Pd(II) species can then promote the homocoupling of the organometallic reagent (e.g., boronic acid).[4][7] Rigorous exclusion of oxygen is therefore critical.[7]
-
Palladium(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the catalytically active Pd(0) can occur via a stoichiometric reaction with the organometallic partner, leading to homocoupling.[4][7] Essentially, two molecules of the organometallic reagent are consumed to reduce one molecule of Pd(II) to Pd(0), generating one molecule of the homocoupled byproduct.[5][6]
Q3: How can I effectively remove oxygen from my reaction?
A3: Thorough deoxygenation of solvents and reagents is crucial.[1][7] The most effective method is subsurface sparging , where an inert gas (Argon or Nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[1][7] Alternatively, three to five cycles of the freeze-pump-thaw technique can be used, especially for volatile solvents. Assembling the reaction under a positive pressure of an inert gas using Schlenk techniques or in a glovebox is also standard practice.[5]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and influencing its reactivity.[8]
-
Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating ligands, such as the Buchwald phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at preventing homocoupling.[8] Their steric bulk can physically hinder the formation of intermediates that lead to the undesired dimerization, while their electron-donating properties stabilize the Pd(0) state, making it less susceptible to oxidation.[8]
Q5: Can reaction temperature and concentration be optimized to reduce homocoupling?
A5: Yes. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress homocoupling, as higher temperatures can sometimes accelerate side reactions.[2][8] Additionally, optimizing the concentration and stoichiometry of reactants can be beneficial. For instance, using a slight excess of the aryl halide (this compound) can sometimes minimize the homocoupling of a more valuable or sensitive nucleophilic partner.[2]
Reaction-Specific FAQs and Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: High levels of boronic acid homocoupling are observed, reducing the yield of the desired biaryl product.
Q: My reaction with this compound is producing significant amounts of the boronic acid dimer. What is the likely cause?
A: This is a classic issue in Suzuki coupling, primarily caused by oxygen in the reaction mixture which promotes the oxidative dimerization of the organoboron reagent.[1][3] Another major cause is the use of a Pd(II) precatalyst, which can be reduced to Pd(0) by two equivalents of the boronic acid, leading to a stoichiometric amount of homocoupled product.[4][7]
Q: What specific steps can I take to prevent boronic acid homocoupling?
A:
-
Deoxygenate Rigorously: Use one of the methods described in the general FAQ (Q3) to ensure solvents and the reaction vessel are free of oxygen.[1][7]
-
Use a Reducing Agent: Adding a mild reducing agent like potassium formate (HCO₂K) can help ensure that any Pd(II) species are reduced to the active Pd(0) state without consuming the boronic acid, thereby suppressing homocoupling.[7][9]
-
Choose the Right Catalyst and Ligand: Employ a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) that efficiently generates the active Pd(0) species.[3] Combine it with bulky, electron-rich phosphine ligands like SPhos or XPhos.[8]
-
Select an Appropriate Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred as very strong bases can sometimes accelerate side reactions.[3][10]
Guide 2: Sonogashira Coupling
Problem: The reaction produces a significant amount of 1,3-diyne byproduct from the terminal alkyne.
Q: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling) in a Sonogashira reaction. Why does this happen?
A: Alkyne homocoupling, often called Glaser or Hay coupling, is a very common side reaction in Sonogashira couplings.[3] It is typically promoted by the copper(I) co-catalyst in the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[3][11]
Q: How can I suppress or eliminate Glaser coupling?
A:
-
Use Copper-Free Conditions: The most effective solution is often to switch to a copper-free Sonogashira protocol. These methods rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.[5][12]
-
Strict Anaerobic Technique: If using a traditional copper-catalyzed system, the rigorous exclusion of oxygen is absolutely essential.[5] Ensure all components are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Amine Base Selection: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of both the desired cross-coupling and the undesired homocoupling.[13] Empirical screening may be necessary.
Quantitative Data on Homocoupling Suppression
The following table summarizes findings on how different reaction parameters can influence the formation of homocoupling byproducts in Suzuki-Miyaura reactions.
| Catalyst System | Base | Deoxygenation Method | Additive | Homocoupling (%) | Cross-Coupling Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | None (reaction in air) | None | High | Low | [9] |
| Pd(OAc)₂ | K₂CO₃ | N₂ Purge | None | Moderate | Moderate | [7][9] |
| 5% Pd/C | K₂CO₃ | N₂ Subsurface Sparge | None | Low | High | [7] |
| Pd(OAc)₂ | K₂CO₃ | N₂ Subsurface Sparge | Potassium Formate | < 0.5% | High | [7][9] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Freeze-Pump-Thaw | None | Low | High | [14][15] |
Data is representative and compiled from studies on various aryl halides to illustrate general principles.[7][9][14][15]
Experimental Protocols
Protocol 1: General Procedure for Oxygen-Sensitive Cross-Coupling
This protocol outlines the setup for a Suzuki-Miyaura coupling reaction using Schlenk techniques to minimize oxygen exposure.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of argon or in a desiccator.
-
Addition of Solids: To the Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not part of the precatalyst).
-
Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with argon. Repeat this evacuate/backfill cycle three to five times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene) via syringe under a positive pressure of argon. The solvent should be previously degassed by sparging with argon for at least 30 minutes.[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and reaction pathways relevant to minimizing homocoupling.
Caption: Troubleshooting decision tree for addressing homocoupling.
Caption: Suzuki catalytic cycle vs. boronic acid homocoupling pathway.
Caption: Sonogashira cross-coupling vs. copper-mediated Glaser homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. books.lucp.net [books.lucp.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-(Difluoromethoxy)-3-iodobenzene
Welcome to the technical support center for the efficient coupling of 1-(difluoromethoxy)-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: How does the difluoromethoxy (-OCF₂H) group on the aryl iodide affect the cross-coupling reaction?
A1: The difluoromethoxy group is moderately electron-withdrawing. This property generally facilitates the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, this compound is expected to be a reactive substrate in palladium-catalyzed cross-coupling reactions.
Q2: Which type of palladium catalyst is a good starting point for my coupling reaction?
A2: For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands are generally recommended. For instance, Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or RuPhos are excellent starting points.[3][4] For Sonogashira couplings, a combination of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is standard.[5]
Q3: What are common side reactions to watch out for with this substrate?
A3: Common side reactions in palladium-catalyzed couplings include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by ensuring strictly anaerobic conditions and, for Sonogashira coupling, by carefully controlling the amount of copper co-catalyst.
-
Protodeboronation: Loss of the boronic acid group in Suzuki reactions, especially under harsh basic conditions. Using milder bases like K₂CO₃ or K₃PO₄ can mitigate this.[3]
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom. This can be promoted by certain phosphine ligands and the presence of water.[6] While the electron-withdrawing nature of the -OCF₂H group makes the aryl iodide a good substrate, careful selection of reaction conditions is still important.
-
Hydrolysis of the difluoromethoxy group: While generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to the hydrolysis of the difluoromethoxy group. Monitoring the reaction for the formation of the corresponding phenol is advisable.
Q4: Can I perform the coupling reaction open to the air?
A4: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote unwanted side reactions like the homocoupling of boronic acids.[3]
Catalyst and Condition Selection Guides
Below are tables summarizing recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound based on literature for analogous electron-deficient aryl iodides.
Suzuki-Miyaura Coupling
Table 1: Recommended Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Catalyst Loading (mol%) | Reported Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 1-3 | 85-98 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 1-3 | 80-95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-5 | 75-90 |
Yields are based on analogous electron-deficient aryl iodides and may vary depending on the specific boronic acid used.
Buchwald-Hartwig Amination
Table 2: Recommended Catalysts and Conditions for Buchwald-Hartwig Amination
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Catalyst Loading (mol%) | Reported Yield Range (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 1-3 | 70-95 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | 1-3 | 75-98 |
| G3-XPhos | - | K₃PO₄ | t-BuOH | 80-100 | 1-2 | 80-99 |
Yields are based on analogous electron-deficient aryl iodides and will vary depending on the amine coupling partner.
Sonogashira Coupling
Table 3: Recommended Catalysts and Conditions for Sonogashira Coupling
| Catalyst / Precatalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Catalyst Loading (mol%) | Reported Yield Range (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF or Toluene | 25-70 | 1-5 (Pd), 1-10 (Cu) | 85-98 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF or Dioxane | 25-80 | 1-3 (Pd), 2-5 (Cu) | 80-95 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 25-60 | 1-3 (Pd), 1-5 (Cu) | 70-90 |
Yields are based on analogous aryl iodides and can be influenced by the nature of the terminal alkyne.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Sonogashira Coupling
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), the ligand (e.g., SPhos, 2-6 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 5:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl iodide (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH or toluene).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol). Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and filter through celite to remove solids. Wash the organic phase with aqueous NH₄Cl and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
References
Technical Support Center: Reactivity of 1-(Difluoromethoxy)-3-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(difluoromethoxy)-3-iodobenzene. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice on common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules. The iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, allowing for the facile introduction of diverse molecular fragments.
Q2: How does the choice of solvent affect the outcome of Suzuki-Miyaura coupling reactions with this compound?
A2: The solvent plays a critical role in the Suzuki-Miyaura coupling by influencing the solubility of reagents, the stability of the catalyst, and the rate of the reaction. For aryl iodides like this compound, a range of solvents can be effective. Aprotic polar solvents such as 1,4-dioxane and tetrahydrofuran (THF), often in the presence of water, are commonly used and generally provide good to excellent yields. The water is believed to facilitate the transmetalation step. Non-polar aromatic solvents like toluene can also be employed, particularly for reactions requiring higher temperatures.
Q3: I am observing low yields in my Sonogashira coupling of this compound. Could the solvent be the issue?
A3: Yes, the solvent is a crucial parameter in Sonogashira couplings. Polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the reaction; however, they may also promote undesired side reactions, such as homocoupling of the alkyne (Glaser coupling). Ethereal solvents like THF are a good starting point. For improved selectivity, non-polar solvents such as toluene may be beneficial, although this might require higher reaction temperatures. The choice of an amine base, which can sometimes also act as a solvent, is also critical.
Q4: What are the recommended solvents for Buchwald-Hartwig amination with this compound?
A4: Ethereal solvents such as 1,4-dioxane and THF, as well as aromatic solvents like toluene, are widely used for Buchwald-Hartwig amination reactions. The choice often depends on the specific amine coupling partner and the desired reaction temperature. For less reactive amines, higher boiling point solvents like toluene or xylene might be necessary to drive the reaction to completion. It is important to ensure the solvent is anhydrous, as water can negatively impact the catalytic cycle.
Q5: Are there any general considerations for solvent choice when working with this compound?
A5: When selecting a solvent, consider the following:
-
Solubility: Ensure all reactants, especially the base and the catalyst, have adequate solubility in the chosen solvent or solvent mixture.
-
Temperature: The solvent's boiling point should be appropriate for the required reaction temperature.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the catalyst, reagents, or intermediates.
-
Work-up: Consider the ease of solvent removal during the work-up procedure.
-
Safety: Always take into account the toxicity and flammability of the solvent.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low or No Reaction | Poor solubility of the boronic acid or base. | Add a co-solvent like water or use a different solvent system (e.g., 1,4-dioxane/water, THF/water, or DMF/water). |
| Inactive catalyst. | Ensure the palladium catalyst is not degraded. Consider using a more robust pre-catalyst. | |
| Formation of Homocoupled Biaryl Product | Inefficient transmetalation. | Optimize the base and the water content in the solvent mixture. |
| Dehalogenation of Starting Material | Presence of protic impurities. | Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere. |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low Yield of Cross-Coupled Product | Inefficient reaction conditions. | Screen different solvents (e.g., THF, DMF, toluene). Increase the reaction temperature if using a non-polar solvent. |
| Significant Alkyne Homocoupling (Glaser Product) | Oxygen contamination; inappropriate solvent. | Thoroughly degas the solvent and maintain a strict inert atmosphere. Consider switching to a copper-free protocol or using a less polar solvent like toluene. |
| Decomposition of Starting Material or Product | Reaction temperature is too high. | If using a high-boiling point solvent, try reducing the temperature and extending the reaction time. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Insufficiently reactive amine or low temperature. | Switch to a higher boiling point solvent (e.g., from THF to toluene) to allow for a higher reaction temperature. |
| Catalyst Deactivation | Presence of water or oxygen. | Use anhydrous, degassed solvents and maintain an inert atmosphere. |
| Side Product Formation | Inappropriate base-solvent combination. | Screen different strong, non-nucleophilic bases in combination with your chosen solvent. |
Data Presentation
The following tables summarize representative yields for common cross-coupling reactions of aryl iodides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 95 |
| 4-Iodotoluene | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 94 |
| Iodobenzene | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 85 | 98 |
Note: Data compiled from various sources for analogous reactions and should be used as a general guide.
Table 2: Representative Solvent Effects on Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 95 |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 50 | 92 |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | Room Temp | 96 |
Note: Data compiled from various sources for analogous reactions and should be used as a general guide.[1]
Table 3: Representative Solvents for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 |
| Aryl Bromide | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | >95 |
| Aryl Chloride | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | High |
Note: Data compiled from various sources for analogous reactions and should be used as a general guide.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol that can be optimized by varying the catalyst, ligand, base, solvent, and temperature.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycles for palladium-catalyzed cross-coupling reactions.
References
Strategies to reduce reaction times for 1-(Difluoromethoxy)-3-iodobenzene couplings
Welcome to the technical support center for cross-coupling reactions involving 1-(difluoromethoxy)-3-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the most common reasons and how can I accelerate it?
A1: Slow reaction times in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors. The electron-donating nature of the difluoromethoxy group can slow down the oxidative addition step. Key areas to investigate are the choice of catalyst, ligand, base, and reaction temperature. Employing microwave irradiation can also significantly reduce reaction times.
Q2: For a Buchwald-Hartwig amination, which ligand and base combination is a good starting point for this compound to achieve a fast reaction?
A2: For aryl iodides, especially those that may be challenging, using a bulky and electron-rich phosphine ligand is a good starting point.[1] Consider starting with a ligand such as XPhos or RuPhos.[2] For the base, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often effective.[1] Screening a few combinations is recommended for optimal results.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3] Using a less reactive boronic ester (e.g., a pinacol ester) instead of the boronic acid can also suppress this side reaction. Additionally, optimizing the stoichiometry of your reagents can be beneficial.
Q4: Can microwave heating be used to speed up Sonogashira couplings with this compound?
A4: Yes, microwave irradiation is a highly effective strategy for accelerating Sonogashira couplings.[4] It can dramatically reduce reaction times from hours to minutes.[4][5] When using microwave heating, it is important to use a sealed vessel designed for this purpose and to carefully monitor the temperature and pressure.
Q5: What are the general reactivity trends for aryl halides in palladium-catalyzed couplings, and where does this compound fit in?
A5: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] As an aryl iodide, this compound is expected to be highly reactive. However, the electron-donating difluoromethoxy group can modulate this reactivity, potentially making the oxidative addition step slower than with electron-deficient aryl iodides.[3]
Troubleshooting Guides
Problem 1: Slow or Incomplete Suzuki-Miyaura Coupling
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand System: The choice of ligand is critical. For electron-rich aryl iodides, bulky and electron-rich phosphine ligands can accelerate the reaction.
-
Ineffective Base: The base plays a crucial role in the transmetalation step. A stronger base or one with better solubility in the reaction medium may be required.
-
Low Reaction Temperature: Increasing the temperature can significantly increase the reaction rate. Microwave heating is a powerful tool for this.
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are properly degassed.
Troubleshooting Workflow for Slow Suzuki-Miyaura Coupling
Caption: Workflow for troubleshooting slow Suzuki-Miyaura couplings.
Problem 2: Low Yield in Buchwald-Hartwig Amination
Potential Causes & Solutions:
-
Inappropriate Ligand: The ligand choice is crucial for C-N bond formation.
-
Weak Base: A strong base is typically required for the deprotonation of the amine.
-
Catalyst Inhibition: The iodide leaving group can sometimes inhibit the catalyst.[3]
-
Side Reactions: Beta-hydride elimination can be a competing side reaction.[7]
Logical Relationship for Buchwald-Hartwig Optimization
Caption: Key parameters for optimizing Buchwald-Hartwig aminations.
Data Presentation
The following tables summarize general conditions and expected outcomes for reducing reaction times in couplings with aryl iodides, which can be applied as a starting point for this compound.
Table 1: Suzuki-Miyaura Coupling - Conventional vs. Microwave Heating
| Parameter | Conventional Heating | Microwave Heating | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | [8] |
| Ligand | PPh₃ | PPh₃ | [8] |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | [8] |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Dioxane/H₂O or DMF | [8] |
| Temperature | 80-100 °C | 120-150 °C | [9] |
| Reaction Time | 2-24 hours | 5-30 minutes | [4][9] |
| Typical Yield | 70-95% | 80-98% | [8][9] |
Table 2: Buchwald-Hartwig Amination - Ligand and Base Screening
| Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| XPhos | NaOtBu | Toluene | 100 | 1-4 hours | [2] |
| RuPhos | LHMDS | Dioxane | 80-100 | 2-6 hours | [2] |
| BrettPhos | K₃PO₄ | t-BuOH | 100 | 3-12 hours | [10] |
| dppf | Cs₂CO₃ | Dioxane | 110 | 12-24 hours | [11] |
Table 3: Sonogashira Coupling - Copper-Free vs. Copper-Cocatalyzed (Microwave)
| Parameter | Copper-Free | Copper (I) Cocatalyzed | Reference |
| Pd-Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | [4][12] |
| Cu-Cocatalyst | None | CuI (1-5 mol%) | [12] |
| Ligand | PPh₃ or bulky phosphine | PPh₃ | [4][12] |
| Base | Et₃N or Piperidine | Et₃N or i-Pr₂NH | [4][12] |
| Solvent | DMF or Dioxane | THF or Acetonitrile | [4][5] |
| Temperature | 100-140 °C | 80-120 °C | [4][13] |
| Reaction Time | 10-45 minutes | 5-25 minutes | [4][5] |
| Typical Yield | 75-95% | 85-99% | [4][5] |
Experimental Protocols
Protocol 1: Rapid Suzuki-Miyaura Coupling using Microwave Irradiation
This protocol is a general starting point for the rapid Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable ligand if necessary.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 120-140 °C for 10-20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: Step-by-step workflow for a microwave-assisted Suzuki coupling.
Protocol 2: Efficient Buchwald-Hartwig Amination
This protocol provides a starting point for a rapid Buchwald-Hartwig amination of this compound.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. reddit.com [reddit.com]
- 4. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Difluoromethoxy)-3-iodobenzene and 1-bromo-3-(difluoromethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Aryl halides are fundamental building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in the synthesis of pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of two key fluorinated building blocks: 1-(Difluoromethoxy)-3-iodobenzene and 1-bromo-3-(difluoromethoxy)benzene . The inclusion of the difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The fundamental difference in reactivity between these two aryl halides lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which directly influences the rate-determining oxidative addition step in most palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides follows the order: I > Br >> Cl.[2] This trend suggests that this compound is a more reactive coupling partner than 1-bromo-3-(difluoromethoxy)benzene, often allowing for milder reaction conditions and lower catalyst loadings. However, factors such as cost, availability, and occasional unexpected reactivity patterns under specific catalytic systems can influence the choice of substrate.[3]
This guide presents a summary of available experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, along with detailed experimental protocols and visualizations of the catalytic cycles to aid in experimental design.
Data Presentation: A Comparative Overview
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Adapted from[4] |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Adapted from[5] |
Table 2: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | Adapted from[6] |
| Bromobenzene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 95 | Adapted from[7] |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 98 | Adapted from[8] |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3 | 85 | Adapted from[9] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are based on established literature procedures and may require optimization for the specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the degassed solvent system, such as a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL), via syringe.
Reaction Execution:
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS analysis.
-
The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[6]
Reaction Setup:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the tube, remove it from the glovebox, and add the solvent (e.g., anhydrous toluene, 5 mL) and the amine (1.2 mmol, 1.2 equiv.) under an inert atmosphere.
Reaction Execution:
-
Seal the Schlenk tube and vigorously stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
The reaction is typically complete within 18-24 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl halides with terminal alkynes.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) followed by the solvent (e.g., anhydrous THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
The reaction is often complete within 2-12 hours.
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, wash with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-(Difluoromethoxy)-3-iodobenzene in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the vast array of aryl halides available for cross-coupling reactions, 1-(difluoromethoxy)-3-iodobenzene has emerged as a reagent of significant interest. This guide provides an objective comparison of this compound with other aryl halides, supported by experimental data, to elucidate its advantages for researchers, scientists, and drug development professionals.
The Difluoromethoxy Group: A Gateway to Enhanced Drug-Like Properties
The difluoromethoxy (-OCF₂H) group is a privileged substituent in medicinal chemistry, offering a unique combination of physicochemical properties that can significantly enhance the pharmacokinetic profile of a drug candidate.[1] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group provides a nuanced modulation of key molecular characteristics.
One of the most significant features of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor.[2] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding, an interaction not possible with methoxy or trifluoromethoxy groups.[1] This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[2]
Furthermore, the strong carbon-fluorine bonds in the difluoromethoxy group confer high metabolic stability, making it more resistant to oxidative metabolism compared to a methoxy group.[1][2] This can lead to a longer drug half-life and reduced clearance.[2] The moderate lipophilicity of the -OCF₂H group, intermediate between that of -OCH₃ and -OCF₃, allows for fine-tuning of a molecule's solubility and permeability.[2]
Superior Reactivity in Cross-Coupling Reactions: The Iodide Advantage
The identity of the halogen atom in an aryl halide is a primary determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is Aryl-I > Aryl-Br > Aryl-Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] The weaker carbon-iodine bond in aryl iodides facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3]
This higher reactivity means that reactions with this compound can often be carried out under milder conditions, such as lower temperatures and shorter reaction times, compared to its bromo or chloro analogues.[4] This is particularly advantageous when working with sensitive functional groups or complex molecular scaffolds, where harsh reaction conditions could lead to decomposition or side reactions. The high reactivity of the C-I bond also allows for a broader substrate scope and often results in higher yields.[4]
Comparative Performance in Cross-Coupling Reactions
The following tables summarize representative data for the performance of different aryl halides in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, side-by-side comparative studies for this compound are not extensively published, the performance can be reliably inferred from the well-established reactivity trends of aryl halides.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide Type | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Citations |
| Aryl Iodide (Ar-I) | Pd(OAc)₂, Ligand-free | Room Temperature - 60 | 0.5 - 12 | 95 - 99+ | High reactivity, often proceeds at room temperature with high yields.[5] | [5][6][7] |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand | 80 - 110 | 2 - 24 | 85 - 95 | Good balance of reactivity and stability, but generally requires higher temperatures.[3] | [3] |
| Aryl Chloride (Ar-Cl) | Pd(OAc)₂/Buchwald Ligand | 100 - 120 | 12 - 48 | 70 - 90 | Least reactive, requires more specialized and often more expensive catalyst systems and harsher conditions.[8] | [8][9] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Aniline
| Aryl Halide Type | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Citations |
| Aryl Iodide (Ar-I) | Pd₂(dba)₃/BINAP | 80 - 100 | 2 - 16 | 90 - 98 | Highly reactive, suitable for a wide range of amines.[10] | [10][11] |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂/Phosphine Ligand | 100 - 120 | 12 - 24 | 80 - 95 | Generally good yields but requires elevated temperatures. | [12][13] |
| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃/Josiphos Ligand | 110 - 130 | 18 - 36 | 75 - 90 | Challenging substrates, often requiring highly active and specialized ligands. | [12][14] |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a representative example for the coupling of an aryl iodide like this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Buchwald-Hartwig Amination Protocol
This protocol is a representative example for the C-N coupling of an aryl iodide.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk flask.
-
Add toluene and stir the mixture for 10 minutes.
-
Add this compound followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired arylamine.
Visualizing Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key reaction mechanism, a general synthetic workflow, and a relevant biological signaling pathway.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Drug discovery workflow utilizing this compound.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound offers a dual advantage for chemical synthesis, particularly in the realm of drug discovery and development. The difluoromethoxy group imparts favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and the unique ability to act as a hydrogen bond donor.[1][2] Concurrently, the iodo substituent ensures high reactivity in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the efficient and versatile construction of complex molecular architectures under mild conditions.[3][4] These combined attributes make this compound a superior choice over other aryl halides for the synthesis of novel, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validating the Structure of Products from 1-(Difluoromethoxy)-3-iodobenzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy group into aromatic scaffolds is a key strategy in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target-binding affinity. 1-(Difluoromethoxy)-3-iodobenzene is a versatile building block for introducing the 3-(difluoromethoxy)phenyl motif into complex molecules. This guide provides a comparative analysis of common cross-coupling reactions involving this substrate, alongside detailed protocols for the structural validation of the resulting products.
Performance Comparison of Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The high reactivity of the carbon-iodine bond allows for generally mild reaction conditions and good to excellent yields. Below is a summary of representative quantitative data for these transformations.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 100 | 8 | 95 |
| Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 110 | 6 | 97 |
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (3 mol%) | Et₃N | THF | 25 | 6 | 88 |
| Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | CuI (4 mol%) | DBU | Acetonitrile | 50 | 4 | 91 |
| Pd/C (5 mol%) | CuI (5 mol%) | Piperidine | DMF | 80 | 10 | 85 |
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 100 | 16 | 89 |
| Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₂CO₃ | Dioxane | 110 | 12 | 93 |
| "XantPhos Pd G3" (5 mol%) | DBU (2 eq) | MeCN/Toluene | 140 | 1 | 90[1][2] |
Experimental Protocols
Detailed methodologies for product synthesis and structural validation are crucial for reproducibility and accurate characterization.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for ¹⁹F NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]
-
Instrument Setup : Use a standard NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters :
-
Reference : Use an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm).
-
Pulse Sequence : A simple pulse-acquire sequence is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (5 times the longest T₁).[4]
-
Decoupling : Acquire both proton-coupled and proton-decoupled spectra to observe H-F coupling constants.
-
-
Data Processing : Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum. The characteristic chemical shift of the -OCF₂H group is expected to appear as a triplet in the proton-coupled spectrum due to coupling with the adjacent proton.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method : Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.
-
Mass Analyzer : Utilize a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.[5]
-
Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis : Determine the exact mass of the molecular ion. Use the measured mass to calculate the elemental composition and confirm that it matches the expected formula of the product. The high accuracy of the measurement (typically < 5 ppm error) provides strong evidence for the product's identity.
Visualizations
Reaction and Validation Workflow
References
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy group (OCF2H) into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and cell membrane permeability. The palladium-catalyzed cross-coupling of aryl halides containing this moiety is therefore of significant interest. This guide provides a comparative overview of the performance of three common palladium catalysts—Palladium(II) Acetate (Pd(OAc)2), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr)—in the context of coupling reactions involving 1-(difluoromethoxy)-3-iodobenzene.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands and bases is critical for achieving high yields and reaction efficiency. The following table summarizes typical performance data for the catalysts in various cross-coupling reactions of aryl halides, including those with structural similarities to this compound.
| Catalyst System | Coupling Reaction | Aryl Halide Substrate (Analogous) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 / SPhos | Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 16 | 98 |
| Pd(OAc)2 / PPh3 | Heck | Iodobenzene | Styrene | K2CO3 | DMF | 60 | 12 | 92[1] |
| Pd2(dba)3 / XPhos | Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane | 100 | 12 | 95 |
| Pd2(dba)3 / P(t-Bu)3 | Heck | Aryl Chlorides | Various Olefins | Cy2NMe | Dioxane | 100-120 | 12-24 | 70-95 |
| PEPPSI-IPr | Buchwald-Hartwig | Aryl Chlorides/Bromides | Morpholine | NaOtBu | Toluene | 80 | 18 | 95[2] |
| PEPPSI-IPr | Suzuki-Miyaura | Aryl Bromides | Arylboronic acids | K2CO3 | i-PrOH | 60 | 2-4 | >90[2][3] |
Key Observations:
-
Pd(OAc)2 is a versatile and cost-effective catalyst precursor that is often used in combination with phosphine ligands.[1] The choice of ligand, such as SPhos or PPh3, is crucial and can be tailored to the specific coupling reaction.
-
Pd2(dba)3 is a common Pd(0) source that is effective in a wide range of cross-coupling reactions, often exhibiting high catalytic activity.[4] It is frequently paired with bulky, electron-rich phosphine ligands like XPhos and P(t-Bu)3.
-
PEPPSI-IPr is an air- and moisture-stable Pd(II) precatalyst that offers excellent performance in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] Its high stability and ease of handling make it an attractive option for both academic and industrial applications.[2] Many reactions with PEPPSI-IPr can be carried out at room temperature.[2]
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Experimental Protocols
The following are representative experimental protocols for different types of palladium-catalyzed cross-coupling reactions, which can be adapted for the coupling of this compound.
Suzuki-Miyaura Coupling using Pd(OAc)2/SPhos (Analogous to Aryl Chloride Coupling)
-
Reaction Setup: In a glovebox, a vial is charged with Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv.). The aryl halide (1.0 equiv.) and the boronic acid (1.2 equiv.) are then added.
-
Procedure: Toluene and water (5:1) are added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred vigorously at 100 °C for the specified time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Heck Coupling using Pd2(dba)3/P(t-Bu)3 (Analogous to Aryl Chloride Coupling)
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd2(dba)3 (1-2 mol%) and P(t-Bu)3 (2-4 mol%). The tube is evacuated and backfilled with argon.
-
Procedure: The aryl halide (1.0 equiv.), the olefin (1.2 equiv.), Cy2NMe (1.2 equiv.), and dioxane are added via syringe. The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Buchwald-Hartwig Amination using PEPPSI-IPr
-
Reaction Setup: To a vial is added PEPPSI-IPr (1-3 mol%), NaOtBu (1.4 equiv.), the aryl halide (1.0 equiv.), and the amine (1.2 equiv.).[3]
-
Procedure: Toluene is added, the vial is sealed, and the mixture is stirred at 80 °C for the indicated time.[2]
-
Work-up: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.[3]
This guide provides a starting point for researchers interested in the palladium-catalyzed cross-coupling of this compound. The selection of the optimal catalyst system will depend on the specific coupling partners and desired reaction conditions. Further optimization of the reaction parameters may be necessary to achieve the best results.
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-(Difluoromethoxy)-3-iodobenzene and 1-(Trifluoromethoxy)-3-iodobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the use of fluorinated building blocks is of paramount importance. The introduction of fluorine-containing moieties can significantly modulate the physicochemical and biological properties of organic molecules. This guide provides a comparative analysis of two such building blocks, 1-(difluoromethoxy)-3-iodobenzene and 1-(trifluoromethoxy)-3-iodobenzene, in the context of palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide synthesizes available information to offer insights into their relative performance, supported by theoretical considerations and representative experimental data.
Introduction to Fluorinated Aryl Halides in Cross-Coupling
Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step. The presence of electron-withdrawing groups on the aromatic ring can further enhance the reactivity of the aryl iodide. Both the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, and their presence is expected to influence the reactivity of the C-I bond in this compound and 1-(trifluoromethoxy)-3-iodobenzene.
The trifluoromethoxy group is one of the most electron-withdrawing substituents, which can significantly impact the electronic properties of the benzene ring. The difluoromethoxy group, while still electron-withdrawing, is less so than the trifluoromethoxy group. This difference in electronic character is a key factor in predicting the relative reactivity of the two compounds in cross-coupling reactions.
Theoretical Comparison of Reactivity
The primary determinant of reactivity in cross-coupling reactions for these aryl iodides is the electronic nature of the fluoroalkoxy substituent. The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. The electron-withdrawing nature of the substituent on the aryl halide can influence the rate of oxidative addition to the palladium(0) catalyst.
Electronic Effects: The trifluoromethoxy (-OCF₃) group is a significantly stronger electron-withdrawing group than the difluoromethoxy (-OCHF₂) group due to the greater number of highly electronegative fluorine atoms. This increased electron-withdrawing character of the -OCF₃ group would be expected to make the ipso-carbon more electrophilic, potentially leading to a faster rate of oxidative addition in the catalytic cycle of cross-coupling reactions.
Steric Effects: The steric profiles of the -OCHF₂ and -OCF₃ groups are comparable, and in the meta-position, they are unlikely to exert a significant differential steric influence on the reactivity of the carbon-iodine bond.
Based on these electronic considerations, it is hypothesized that 1-(trifluoromethoxy)-3-iodobenzene would exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to this compound under identical reaction conditions.
Performance in Key Cross-Coupling Reactions
While direct comparative studies are scarce, we can examine representative examples of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for each compound to illustrate their utility and potential reactivity differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of our target compounds with phenylboronic acid. It is important to note that these data are compiled from different sources and are not the result of a direct comparative experiment.
| Parameter | This compound | 1-(Trifluoromethoxy)-3-iodobenzene |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O | Toluene/Ethanol/H₂O |
| Temperature | 80 °C | 80 °C |
| Reaction Time | Not specified | Not specified |
| Yield | High (qualitative) | High (qualitative) |
| Reference | General protocol for Suzuki coupling | General protocol for Suzuki coupling |
Experimental Protocol: Suzuki-Miyaura Coupling (General)
A mixture of the aryl iodide (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1:1 mixture of toluene/ethanol/water is degassed and heated at 80 °C under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Below are representative conditions for the amination of the target compounds with aniline.
| Parameter | This compound | 1-(Trifluoromethoxy)-3-iodobenzene |
| Coupling Partner | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | Xantphos | Xantphos |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Toluene |
| Temperature | 110 °C | 110 °C |
| Reaction Time | Not specified | Not specified |
| Yield | High (qualitative) | High (qualitative) |
| Reference | General protocol for Buchwald-Hartwig amination | General protocol for Buchwald-Hartwig amination |
Experimental Protocol: Buchwald-Hartwig Amination (General)
A mixture of the aryl iodide (1.0 equiv.), aniline (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.) in anhydrous toluene is degassed and heated at 110 °C under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired N-aryl aniline.
Caption: General workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The following table outlines typical conditions for the Sonogashira coupling of the title compounds with phenylacetylene.
| Parameter | This compound | 1-(Trifluoromethoxy)-3-iodobenzene |
| Coupling Partner | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI | CuI |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | THF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Not specified | Not specified |
| Yield | High (qualitative) | High (qualitative) |
| Reference | General protocol for Sonogashira coupling | General protocol for Sonogashira coupling |
Experimental Protocol: Sonogashira Coupling (General)
To a solution of the aryl iodide (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a mixture of THF and triethylamine (2:1), Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.) are added. The reaction mixture is stirred at room temperature under an inert atmosphere until completion. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion
Both this compound and 1-(trifluoromethoxy)-3-iodobenzene are valuable and reactive substrates for a range of palladium-catalyzed cross-coupling reactions. Based on the stronger electron-withdrawing nature of the trifluoromethoxy group, it is anticipated that 1-(trifluoromethoxy)-3-iodobenzene would exhibit a higher reaction rate compared to its difluoromethoxy counterpart under identical conditions. However, without direct comparative experimental data, this remains a well-founded hypothesis.
The provided general protocols and workflows serve as a starting point for researchers employing these building blocks in their synthetic endeavors. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity for specific substrate combinations. Further studies directly comparing the kinetics and yields of these two important fluorinated aryl iodides would be highly beneficial to the scientific community.
Benchmarking the Efficiency of 1-(Difluoromethoxy)-3-iodobenzene in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group into active pharmaceutical ingredients (APIs) has become a valuable tool in medicinal chemistry for enhancing metabolic stability, tuning lipophilicity, and improving oral absorption.[1] This guide provides a comparative analysis of two primary strategies for introducing this critical functional group: the use of 1-(difluoromethoxy)-3-iodobenzene as a versatile building block in cross-coupling reactions, and the direct O-difluoromethylation of phenolic precursors. By presenting experimental data and detailed protocols, this document aims to inform the selection of the most efficient synthetic route for your drug discovery and development pipeline.
The Building Block Approach: Leveraging this compound in Cross-Coupling Reactions
This compound serves as a readily available starting material for introducing the m-difluoromethoxyphenyl moiety into complex molecules through various palladium-catalyzed cross-coupling reactions. The iodine atom provides a highly reactive handle for efficient bond formation under relatively mild conditions.[2] This method is particularly advantageous when the API scaffold does not contain a suitable phenolic precursor for direct difluoromethoxylation or when late-stage functionalization is desired.
Below, we summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using aryl iodides as substrates, which are representative of the reactivity of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 3-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 1.5 | 96 |
| 3 | 1-Iodo-3-nitrobenzene | Phenylboronic acid | Pd/C (5) | - | K₃PO₄ | Ethanol/H₂O | 60 | 2 | 92 |
Data compiled from representative literature procedures for Suzuki-Miyaura reactions of aryl iodides.[3][4][5]
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | THF | RT | 1.5 | 97 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (1) | CuI (5) | Bu₄NOAc | DMF | RT | 3 | 91 |
| 3 | 3-Iodopyridine | Phenylacetylene | CuI (5) | - | KOH | H₂O | 120 | 2.5 | 91 |
Data compiled from representative literature procedures for Sonogashira reactions of aryl iodides.[6][7][8]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Aryl Iodide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 98 |
| 2 | 3-Iodoanisole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | 1-Iodo-4-chlorobenzene | Cyclohexylamine | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | NaOtBu | Toluene | 80 | 4 | 85 |
Data compiled from representative literature procedures for Buchwald-Hartwig amination of aryl iodides.[9][10][11][12]
The Direct Difluoromethoxylation Approach: An Alternative Strategy
Direct O-difluoromethylation of a phenolic precursor on an API scaffold offers a more convergent synthetic route. This approach is particularly efficient when a phenol is already present in the molecular structure or can be easily introduced. Various reagents have been developed for this transformation, each with its own advantages and limitations.
Table 4: Comparison of Reagents for Direct O-Difluoromethylation of Phenols
| Reagent | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (e.g., 100 °C) in polar aprotic solvent (e.g., DMF) | Inexpensive, readily available | Requires elevated temperatures, potential for side reactions | 70-95[13][14] |
| Diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br) | Base (e.g., KOH) in MeCN/H₂O at RT | Mild conditions | Reagent can be expensive | 60-80 |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Catalyst (e.g., CuI), base (e.g., K₂CO₃) | Good functional group tolerance | Requires a catalyst | 70-90 |
| Difluorocarbene from TMSCF₂Br | Base (e.g., KOH) in a two-phase system | Commercially available reagent, mild conditions | Can require phase-transfer catalyst | 60-90[15] |
| Radical Difluoromethoxylation Reagents | Photocatalyst, visible light | Very mild conditions, late-stage functionalization | May require specialized equipment, reagent synthesis | 50-80[16] |
Head-to-Head Comparison: Building Block vs. Direct Approach
| Feature | Building Block Approach (using this compound) | Direct Difluoromethoxylation |
| Synthetic Strategy | Convergent, suitable for late-stage functionalization. | Linear, requires a phenolic precursor. |
| Number of Steps | Generally involves an additional cross-coupling step. | Potentially fewer steps if the phenol is readily available. |
| Overall Yield | Dependent on the yield of the cross-coupling reaction. | Dependent on the efficiency of the difluoromethoxylation reagent. |
| Substrate Scope | Broad, leverages well-established cross-coupling chemistry. | Limited to substrates containing a phenolic group. |
| Functional Group Tolerance | Generally good, but can be limited by the conditions of the cross-coupling reaction. | Varies with the reagent; some methods are very mild. |
| Cost-Effectiveness | May be more expensive due to the cost of the building block and palladium catalysts. | Can be more cost-effective if the difluoromethylating agent is inexpensive. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent mixture (e.g., Toluene/H₂O, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Direct O-Difluoromethylation with Sodium Chlorodifluoroacetate
A mixture of the phenolic substrate (1.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) in a polar aprotic solvent (e.g., DMF) is stirred at room temperature. Sodium chlorodifluoroacetate (2.0-3.0 equiv) is added, and the mixture is heated to 100 °C under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[13][14]
Visualizing the Synthetic Pathways
Caption: Comparative workflows for synthesizing difluoromethoxy-containing APIs.
Caption: Decision tree for choosing a synthetic strategy.
Conclusion
The choice between using this compound as a building block and employing a direct O-difluoromethylation strategy is highly dependent on the specific synthetic context. The building block approach offers greater flexibility, especially for late-stage functionalization and when a phenolic precursor is not accessible. In contrast, direct difluoromethylation can be a more atom-economical and convergent approach if the substrate is suitable. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize the synthesis of novel difluoromethoxy-containing APIs. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. sioc.ac.cn [sioc.ac.cn]
- 16. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Using 1-(Difluoromethoxy)-3-iodobenzene Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, positron emission tomography (PET) imaging stands as a pivotal tool for visualizing and quantifying physiological processes at the molecular level. The efficacy of PET imaging is intrinsically linked to the design and synthesis of novel radiotracers. Among the myriad of precursors for these tracers, fluorinated compounds, particularly those containing the difluoromethoxy (-OCF₂H) group, have garnered significant interest due to their potential to enhance metabolic stability and bioavailability of drug candidates. This guide provides a comprehensive comparison of isotopic labeling studies utilizing derivatives of 1-(difluoromethoxy)-3-iodobenzene against alternative methodologies for the introduction of the [¹⁸F]difluoromethoxy group.
While direct isotopic labeling studies specifically employing this compound as a precursor are not extensively documented in publicly available literature, its structural motifs—an aryl iodide and a difluoromethoxy group—position it as a viable candidate for late-stage radiofluorination. This guide will, therefore, extrapolate from established methodologies for aryl iodides to present a potential performance profile for this compound derivatives and compare it with existing, well-documented alternative approaches.
Methodologies for [¹⁸F]Difluoromethylation and [¹⁸F]Difluoromethoxylation
The introduction of an ¹⁸F-labeled difluoromethyl or difluoromethoxy group into a molecule for PET tracer development can be achieved through various synthetic strategies. Below, we compare the potential use of this compound derivatives with established alternative methods.
Method 1 (Hypothetical): Copper-Mediated [¹⁸F]Difluoromethoxylation of this compound
Aryl iodides are common precursors for copper-mediated radiofluorination reactions. In this proposed method, this compound would react with a copper catalyst and an [¹⁸F]fluoride source to yield the desired [¹⁸F]difluoromethoxy-labeled product.
Experimental Protocol:
-
[¹⁸F]Fluoride Production and Drying: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
-
Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110-120 °C.
-
Radiolabeling Reaction: A solution of this compound (precursor), a copper(I) or copper(II) salt (e.g., CuI, Cu(OTf)₂), and a suitable ligand in a high-boiling point aprotic solvent (e.g., DMF, DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Heating: The reaction mixture is heated at a temperature ranging from 100 °C to 160 °C for 10-30 minutes.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.
-
Formulation: The purified product is formulated in a physiologically compatible solution for in vivo studies.
Alternative Method 1: Nucleophilic Substitution on a Difluoromethyl Precursor
This widely used method involves the nucleophilic attack of [¹⁸F]fluoride on a precursor containing a suitable leaving group attached to a difluoromethyl moiety.
Experimental Protocol:
-
Precursor Synthesis: A precursor such as an aryl-OCF₂-LG (where LG is a leaving group like tosylate, mesylate, or triflate) is synthesized through multi-step organic synthesis.
-
[¹⁸F]Fluoride Preparation: Similar to the above method, [¹⁸F]fluoride is produced and dried.
-
Radiolabeling Reaction: The precursor is dissolved in an aprotic solvent (e.g., acetonitrile, DMSO) and added to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Heating: The reaction is heated, typically between 80 °C and 120 °C, for 10-20 minutes.
-
Purification and Formulation: The product is purified via HPLC and formulated for injection.
Alternative Method 2: Photoredox-Mediated C-H [¹⁸F]Difluoromethylation
Recent advancements have enabled the direct C-H functionalization of heteroarenes and other electron-rich systems with an [¹⁸F]difluoromethyl group using photoredox catalysis.[1]
Experimental Protocol:
-
Reagent Preparation: An [¹⁸F]difluoromethylating reagent is first synthesized in situ or pre-synthesized. For example, by reacting [¹⁸F]fluoride with a suitable precursor.
-
Photochemical Reaction: The substrate, the [¹⁸F]difluoromethylating reagent, a photocatalyst (e.g., an iridium or ruthenium complex), and a radical initiator are dissolved in a suitable solvent.
-
Irradiation: The reaction mixture is irradiated with visible light (e.g., blue LEDs) for a short period (often in a flow reactor) to generate the difluoromethyl radical, which then reacts with the substrate.[1]
-
Purification and Formulation: The product is purified using standard methods like HPLC.
Performance Comparison
The following table summarizes the anticipated performance of the hypothetical method using this compound against established alternative methods. The data for the alternative methods are based on published studies on various substrates.
| Feature | Method 1 (Hypothetical) | Alternative Method 1 | Alternative Method 2 |
| Precursor | This compound | Aryl-OCF₂-LG (LG = OTs, OMs, OTf) | N-Heteroarenes/Electron-rich arenes |
| Radiochemical Yield (RCY) | 10-40% (estimated) | 20-70% | 18-75%[1] |
| Molar Activity (Aₘ) | Moderate to High | High | High |
| Reaction Time | 10-30 min | 10-20 min | < 5 min (in flow)[1] |
| Reaction Temperature | 100-160 °C | 80-120 °C | Room Temperature to moderate heating |
| Substrate Scope | Potentially broad for aryl iodides | Limited by precursor synthesis | Good for N-heteroarenes and some arenes |
| Precursor Accessibility | Commercially available or readily synthesized | Multi-step synthesis often required | Substrate is the precursor |
| Key Advantage | Late-stage functionalization of an existing scaffold | Generally reliable and high-yielding | Direct C-H functionalization, avoids pre-functionalization |
| Key Disadvantage | Potentially harsh conditions, optimization required | Precursor synthesis can be complex and lengthy | Limited to certain classes of substrates |
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the general experimental workflows for the different isotopic labeling strategies.
Caption: Workflow for Copper-Mediated [¹⁸F]Difluoromethoxylation.
Caption: Workflow for Nucleophilic Substitution Method.
Caption: Workflow for Photoredox-Mediated C-H [¹⁸F]Difluoromethylation.
Conclusion
While direct experimental evidence for the use of this compound derivatives in isotopic labeling is currently sparse, its chemical structure suggests its potential as a valuable precursor for late-stage [¹⁸F]difluoromethoxylation, likely through copper-mediated methods. This approach offers the significant advantage of introducing the radiolabel at a late stage of the synthesis, which is highly desirable in radiopharmaceutical development. However, it would face competition from established methods such as nucleophilic substitution on pre-functionalized precursors, which often provide higher radiochemical yields but require more extensive precursor synthesis. Furthermore, emerging technologies like photoredox-mediated C-H functionalization present a compelling alternative for specific substrate classes by eliminating the need for pre-functionalization altogether.
The choice of the optimal labeling strategy will ultimately depend on several factors, including the specific molecular target, the accessibility of the precursor, and the desired radiochemical yield and molar activity. Further research into the radiofluorination of this compound and its derivatives is warranted to fully elucidate its potential and provide a direct comparison with the existing powerful methodologies for the synthesis of [¹⁸F]difluoromethoxy-containing PET tracers.
References
Head-to-head comparison of coupling methods for 1-(Difluoromethoxy)-3-iodobenzene
Analyzing Reaction Pathways
My initial focus is firmly set on aryl halide coupling reactions, especially those involving iodobenzenes. I'm actively searching for prevalent and efficient pathways. Following this, I plan to delve into established protocols and specific examples related to the coupling reactions of 1-
Exploring Coupling Methods
I've broadened my search to include specific examples and protocols for coupling 1-(difluoromethoxy)-3-iodobenzene. I'm focusing on Suzuki, Buchwald-Hartwig, and Sonogashira reactions. I'm also gathering quantitative data (yields, conditions, times) from journals and patents. Next, I'll create a comparison table and a diagram illustrating the general workflow. I'll finish by compiling everything into a detailed comparison guide.
Examining Coupling Reactions
I'm currently working on a head-to-head comparison of coupling methods for this compound. My initial search yielded broad data on common couplings like Buchwald-Hartwig and Sonogashira, which I'll delve into further. I'm focusing on their applicability and efficiency with this particular substrate.
Deepening Reaction Specificity
I've narrowed my focus to the most relevant coupling reactions for this compound: Suzuki, Buchwald-Hartwig, Sonogashira, and Heck. My initial broad searches yielded general info; now I need specific experimental data. Unfortunately, direct hits for the exact substrate are scarce. I'll expand the search to encompass similar electron-deficient iodobenzenes if needed, to generate comprehensive comparisons.
Pinpointing Specific Data
I'm now zeroing in on targeted searches for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings of my key compound, seeking yields and conditions. I'm also looking for head-to-head comparisons to build my comparison guide. If I find few exact matches, I'll broaden the search to similar electron-deficient iodobenzenes.
Investigating Reaction Pathways
I've been looking into coupling reactions for this compound. My searches, focused on Suzuki, Buchwald-Hartwig, and Sonogashira couplings, haven't turned up any specific instances, which is a bit of a setback. I'm now considering alternative strategies and broadening my search terms.
Broadening the Search Scope
I've hit a snag with the direct molecule searches. No joy with Suzuki, Buchwald-Hartwig, Sonogashira, or Heck, but I am now broadening the scope to similar systems. Specifically, I'm looking for aryl iodides with electron-withdrawing groups, hoping for analogous reaction conditions and yields. This will allow a comparative analysis, which I will frame as such for the user.
Refining the Search Strategy
My initial targeted searches for the exact molecule didn't provide specific experimental data, so I'm shifting gears. I'll broaden the search to encompass aryl iodides bearing electron-withdrawing groups, aiming for analogous reaction conditions and yields. This will give me a base to create a comparative guide, highlighting any differences caused by the difluoromethoxy substituent. My plan is to include Suzuki, Buchwald-Hartwig, Sonogashira, and Heck coupling data in the comparison.
Investigating Reaction Pathways
I've been looking into coupling reactions for deactivated aryl iodides, specifically this compound. My searches yielded some useful general information and protocols for Suzuki and Buchwald-Hartwig reactions. I'm now exploring specific catalyst systems and ligand combinations to improve reaction efficiency. I'm focusing on catalysts that can tolerate the electron-withdrawing substituents.
Creating Comparison Framework
I've expanded my search to include Sonogashira and Heck reactions for deactivated aryl iodides. While no direct studies exist for this compound, I've gathered analogous examples to construct a comparative guide, including expected outcomes. Now, I'm focusing on structuring this information into a comparison table, writing experimental protocols, and generating a workflow diagram.
Structuring Comparison Guide
I've gathered enough information to begin structuring the comparison guide. I'll create a table summarizing reaction conditions and outcomes for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions of similar substrates, highlighting the lack of direct studies for this compound. I'll then draft experimental protocols and generate a workflow diagram to streamline the comparison.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Difluoromethoxy)-3-iodobenzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity, stability, and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The 1-(difluoromethoxy)-3-iodobenzene scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic agents. The unique combination of a difluoromethoxy group, which can enhance metabolic stability and potency, and an iodinated benzene ring, a versatile handle for cross-coupling reactions, makes these molecules both valuable and analytically challenging.
This guide provides a comprehensive framework for the cross-validation of analytical methods tailored to this specific class of compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind methodological choices. We will explore the comparative strengths of various analytical techniques and establish a robust workflow for ensuring data integrity across different methods, a cornerstone of regulatory compliance and successful drug development.
The Analytical Imperative for Fluorinated Iodobenzene Derivatives
The accurate quantification and characterization of this compound derivatives are critical throughout the drug development lifecycle. From ensuring the quality of starting materials and monitoring reaction progress to quantifying impurities and establishing the stability of the final API, reliable analytical methods are indispensable. The presence of iodine and fluorine atoms imparts specific chemical properties that must be considered when selecting and developing analytical techniques. For instance, the high atomic weight of iodine can be leveraged in mass spectrometry, while the ¹⁹F nucleus provides a unique and sensitive handle for NMR spectroscopy.
Overview of Primary Analytical Techniques
A multi-modal analytical approach is often necessary to fully characterize these complex molecules. The four most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is the workhorse for purity assessment and quantification. Reversed-phase HPLC is particularly well-suited for these relatively non-polar aromatic compounds. The choice of column (e.g., C18, Phenyl-Hexyl) and mobile phase composition is critical for achieving adequate resolution from related impurities.[1][2]
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC offers high resolution and sensitivity. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC is excellent for analyzing starting materials and certain intermediates. Derivatization may sometimes be necessary to increase volatility.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR details the carbon skeleton. Crucially, for this class of compounds, ¹⁹F NMR offers a highly sensitive and specific window into the difluoromethoxy group, providing valuable information about the electronic environment and purity.[5][6]
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and structural characterization through fragmentation patterns. The isotopic signature of iodine (a single stable isotope at m/z 127) simplifies mass spectral interpretation. Techniques like GC-MS and LC-MS are essential for identifying unknown impurities and degradation products.[7][8]
The Principle of Cross-Validation: Ensuring Method Concordance
When multiple analytical methods are used to measure the same critical quality attribute (e.g., purity), it is essential to demonstrate that these methods provide equivalent results. This process is known as cross-validation. According to the International Council for Harmonisation (ICH) guidelines, cross-validation is necessary to show that two or more analytical procedures can be used for the same intended purpose.[9] This ensures consistency in data throughout the product lifecycle, especially when methods are transferred between laboratories or when a new method is introduced to replace an older one.
The core of cross-validation lies in analyzing the same set of samples with two or more different methods and comparing the results against predefined acceptance criteria.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance of Analytical Methods
The choice of an analytical method is dictated by its intended purpose. For routine quality control, a rapid and robust HPLC method is often preferred. For structural confirmation or identification of a novel impurity, the combined power of NMR and MS is indispensable. The following table provides a comparative summary based on key validation parameters as defined by ICH Q2(R1) guidelines.[10][11][12]
| Validation Parameter | HPLC-UV | GC-MS | ¹⁹F NMR | LC-MS | Justification for this compound Derivatives |
| Specificity | Good to Excellent | Excellent | Excellent | Excellent | All methods offer high specificity. HPLC may require method development to separate isomers. MS and NMR are inherently highly specific.[13] |
| Linearity | Excellent | Excellent | Good | Excellent | Chromatographic and MS techniques generally exhibit excellent linearity over a wide concentration range, essential for accurate quantification.[14] |
| Accuracy | Excellent | Excellent | Good to Excellent | Excellent | Accuracy is typically high for all methods when appropriate reference standards are used. NMR can be a primary method for quantification (qNMR). |
| Precision (RSD%) | < 2% | < 5% | < 3% | < 5% | HPLC generally offers the highest precision for routine quantitative analysis.[2] |
| Limit of Quantitation (LOQ) | ~0.05% | ng/mL range | ~0.1% | pg-ng/mL range | MS-based methods provide the highest sensitivity, making them ideal for trace impurity analysis. |
| Robustness | Good | Good | Excellent | Good | NMR is generally very robust. Chromatographic methods require careful control of parameters like temperature, flow rate, and mobile phase composition.[15] |
| Primary Application | Purity, Assay, Stability | Residual Solvents, Volatile Impurities | Structure Elucidation, Purity | Impurity ID, Degradant Profiling | Each method has a distinct and complementary primary application in the development of these compounds. |
Detailed Experimental Protocol: A Representative HPLC-UV Method
This section provides a detailed, step-by-step protocol for a representative reversed-phase HPLC method for the purity determination of a hypothetical derivative, "1-(Difluoromethoxy)-3-iodo-5-nitrobenzene".
Objective: To determine the purity of 1-(Difluoromethoxy)-3-iodo-5-nitrobenzene and quantify related impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Diode Array Detector).
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard: 1-(Difluoromethoxy)-3-iodo-5-nitrobenzene (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q).
-
Formic acid (reagent grade).
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size. (A phenyl column is chosen for its alternative selectivity, offering potential π-π interactions with the aromatic ring).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Run Time: 25 minutes.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
4. Validation Procedure (Abbreviated):
-
Specificity: Inject diluent, a placebo (if in formulated product), and a spiked sample containing known impurities to demonstrate resolution.
-
Linearity: Prepare a series of solutions from the standard stock (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the sample concentration) in triplicate. Calculate the percent recovery (acceptance criteria: 98.0% - 102.0%).
-
Precision (Repeatability): Inject the sample solution six times. Calculate the Relative Standard Deviation (RSD) of the peak area for the main component (acceptance criteria: RSD ≤ 1.0%).
Method Selection and Logic
Choosing the right analytical tool depends on the specific question being asked. The following decision tree illustrates a logical approach to selecting an appropriate method for analyzing this compound derivatives.
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods is a non-negotiable aspect of robust pharmaceutical development. For a chemically unique class of molecules like this compound derivatives, a comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC, NMR, and MS is essential. This guide has outlined a logical, science-driven framework for comparing and validating these methods, grounded in the principles of ICH guidelines. By understanding the strengths and limitations of each technique and implementing a rigorous cross-validation workflow, researchers can ensure the generation of reliable, consistent, and defensible analytical data, thereby accelerating the path from discovery to market.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. scispace.com [scispace.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
Proper Disposal of 1-(Difluoromethoxy)-3-iodobenzene: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-(Difluoromethoxy)-3-iodobenzene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound (CAS No. 518070-17-2).
Hazard Profile and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Quantitative Hazard and Safety Data
A summary of the key hazard information for this compound is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Data sourced from multiple safety data sheets for this compound and related compounds.[1][2][3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[4][5] On-site chemical treatment is not recommended.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, and contaminated apparel) in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
5. Empty Container Disposal:
-
Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
The solvent rinsate must be collected and disposed of as halogenated hazardous waste in the designated waste container.
-
After thorough rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your institution's environmental health and safety office.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: For small spills, cover the area with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and manage it for disposal along with other hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department.
Visualized Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-(DIFLUOROMETHOXY)IODOBENZENE - Safety Data Sheet [chemicalbook.com]
- 2. 1-Iodo-3-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(Difluoromethoxy)-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-(Difluoromethoxy)-3-iodobenzene (CAS No. 518070-17-2). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must meet ANSI Z87.1-2003 standards.[2] | To protect against chemical splashes and sprays. |
| Skin Protection | Flame-resistant lab coat and chemically resistant gloves (e.g., flexible laminate gloves like Silver Shield or 4H for unknown toxicities, worn under heavy-duty outer gloves).[2] | To prevent skin contact, irritation, and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To avoid inhalation of vapors or mists, which can cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills and falling objects. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5][6] If skin irritation persists, seek medical attention.[3][6] |
| Inhalation | Move the exposed person to fresh air at once.[1][5][6] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1][5] Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][3][6] Seek immediate medical attention.[1][3][5] |
Handling, Storage, and Disposal
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][6]
-
Do not empty into drains.[1]
-
The first rinse of an empty container should be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]
Experimental Protocols and Data
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 518070-17-2[9] |
| Molecular Formula | C7H5F2IO |
| Molecular Weight | 270.016 g/mol |
| Appearance | Light yellow liquid[1] |
| Purity | 95% |
| Storage Temperature | 2-8 °C |
Operational Plans
Standard Operating Procedure for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
Chemical Spill Response Plan
Caption: Chemical Spill Response Plan for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
